Azido-PEG7-CH2COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O9/c17-19-18-1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16(20)21/h1-15H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDHUWBOUOIMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Azido-PEG7-CH2COOH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Azido-PEG7-CH2COOH is a heterobifunctional molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group, a seven-unit polyethylene glycol (PEG) spacer, and a carboxylic acid moiety, offers researchers a versatile tool for linking molecules of interest. The azide group facilitates highly specific "click chemistry" reactions, while the carboxylic acid allows for conventional amide bond formation. The hydrophilic PEG linker enhances solubility and can reduce the immunogenicity of conjugated biomolecules. This guide provides an in-depth overview of the properties, applications, and experimental protocols related to this compound.
Core Properties and Specifications
The physicochemical properties of this compound are critical for its application in experimental design. The following table summarizes key quantitative data for this molecule.
| Property | Value | Source(s) |
| Molecular Formula | C16H31N3O9 | [1][2] |
| Molecular Weight | 409.44 g/mol | [1][2] |
| Purity | >96% | [1] |
| CAS Number | 1446411-32-0 | |
| Storage Conditions | -20°C | |
| Appearance | (Not specified in search results) | |
| Solubility | (Not specified in search results, but the PEG spacer increases aqueous solubility) |
Applications in Research and Drug Development
This compound is a key reagent in several cutting-edge areas of biomedical research, most notably in the development of Proteolysis Targeting Chimeras (PROTACs).
PROTACs: These are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC typically consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker like this compound. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
The workflow for utilizing this compound in the synthesis of a PROTAC is a two-step process. First, the carboxylic acid end of the linker is conjugated to an amine-containing ligand for the target protein. Subsequently, the azide end of the resulting conjugate is "clicked" to an alkyne-modified E3 ligase ligand.
The mechanism of action of the resulting PROTAC involves the recruitment of the cellular ubiquitin-proteasome system to the target protein.
Experimental Protocols
The following are generalized protocols for the two primary reaction types involving this compound. These should be optimized for specific applications.
Protocol 1: Amide Bond Formation via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in Activation Buffer to a final concentration of 10-20 mg/mL.
-
Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in either Activation Buffer or anhydrous DMF/DMSO immediately before use.
-
Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration.
-
-
Activation of Carboxyl Group:
-
To the this compound solution, add a 2 to 5-fold molar excess of both EDC and NHS from the stock solutions.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.
-
-
Conjugation to Amine:
-
Adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the amine-containing molecule to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically used.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and byproducts.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide group of an this compound conjugate and an alkyne-containing molecule.
Materials:
-
This compound conjugated molecule
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
-
Reaction buffer (e.g., PBS or Tris buffer)
-
Degassed water
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer.
-
Prepare stock solutions of CuSO4, sodium ascorbate, and TBTA in degassed water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide and alkyne-containing molecules.
-
Add the TBTA solution to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of the catalyst components are typically in the low millimolar range.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.
-
-
Purification:
-
Purify the final conjugate using a suitable method, such as SEC, to remove the copper catalyst and other small molecules.
-
Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions, including reagent concentrations, reaction times, and purification methods, should be determined empirically for each specific application.
References
An In-depth Technical Guide to Azido-PEG7-CH2COOH: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, Azido-PEG7-CH2COOH. It details the molecule's structure and physicochemical properties and offers standardized protocols for its application in advanced bioconjugation, particularly in the fields of proteomics, drug delivery, and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Structure and Functionality
This compound is a versatile chemical tool featuring three key components:
-
An Azide group (N₃) : This moiety serves as a reactive handle for "click chemistry," a class of reactions known for their high efficiency and specificity. The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the stable ligation to molecules containing alkyne or strained cyclooctyne groups, respectively.[1][2]
-
A hydrophilic polyethylene glycol (PEG) spacer : The seven-unit PEG chain enhances the aqueous solubility of the linker and the resulting conjugate. This property is crucial for biological applications, as it can reduce aggregation, minimize non-specific binding, and improve the pharmacokinetic profile of modified biomolecules.[1]
-
A Carboxymethyl terminal group (-CH₂COOH) : This terminal carboxylic acid provides a second site for conjugation. It can be activated to react with primary amine groups, such as those on the surface of proteins (e.g., lysine residues) or other amine-functionalized molecules, to form a stable amide bond.[1][3]
This dual functionality makes this compound an ideal linker for sequentially or orthogonally connecting two different molecules, a critical step in the synthesis of complex bioconjugates and PROTACs.
Data Presentation: Physicochemical Properties
The quantitative data for this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Molecular Formula | C₁₆H₃₁N₃O₉ | |
| Molecular Weight | 409.44 g/mol | |
| CAS Number | 1446411-32-0 | |
| Purity | > 96% | |
| SMILES | O=C(O)COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Storage Condition | -20°C, desiccated |
Note: A related compound, Azido-PEG7-acid (MW: 423.5 g/mol , Formula: C₁₇H₃₃N₃O₉), exists with a propionic acid terminus instead of a carboxymethyl group. Users should verify the specific structure based on the CAS number.
Experimental Protocols
The utility of this compound is defined by its reactivity. Below are detailed protocols for the key conjugation reactions.
This protocol describes the conjugation of the -CH₂COOH group to a primary amine-containing molecule (e.g., Protein-NH₂) using EDC and Sulfo-NHS. The two-step process minimizes protein cross-linking by quenching the EDC before adding the second protein.
Materials:
-
This compound
-
Amine-containing molecule (Protein #1)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 2-Mercaptoethanol or Hydroxylamine
-
Desalting column
Procedure:
-
Reagent Preparation : Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials. Prepare stock solutions immediately before use.
-
Activation of Carboxyl Group :
-
Dissolve the this compound linker in Activation Buffer.
-
Add EDC (final concentration ~2-10 mM) and Sulfo-NHS (final concentration ~5-20 mM).
-
Incubate for 15-30 minutes at room temperature to form the stable Sulfo-NHS ester intermediate.
-
-
Quenching EDC (Optional but Recommended) : Add 2-mercaptoethanol to a final concentration of 20 mM to quench any remaining EDC. This step prevents the activation of carboxyl groups on the target protein.
-
Buffer Exchange (Optional) : Remove excess activation reagents and byproducts using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).
-
Conjugation to Amine :
-
Immediately add the amine-containing molecule (e.g., protein) to the activated linker solution, typically at an equimolar ratio or with a slight excess of the activated linker.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Final Quenching : Quench the reaction by adding hydroxylamine or Tris buffer to a final concentration of 10-50 mM to hydrolyze any unreacted Sulfo-NHS esters.
-
Purification : Purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and quenching reagents.
This protocol describes the "click" reaction between the azide-functionalized molecule from Protocol 1 and a molecule containing a terminal alkyne.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent: Sodium Ascorbate
-
Copper Ligand (e.g., TBTA, THPTA) to protect biomolecules
-
Solvent: PBS, DMSO, or a mixture
Procedure:
-
Reactant Preparation : Dissolve the azide- and alkyne-functionalized molecules in the chosen reaction buffer.
-
Catalyst Preparation : Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand.
-
Reaction Setup :
-
In a reaction vessel, combine the azide- and alkyne-functionalized molecules (typically a 1:1 to 1.5:1 molar ratio).
-
Add the copper ligand to the mixture.
-
Add CuSO₄ (final concentration typically 50-250 µM).
-
Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 5-10 times that of the copper).
-
-
Incubation : Gently mix the reaction and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification : Purify the final conjugate using an appropriate method like SEC, dialysis, or affinity chromatography to remove the copper catalyst and excess reagents.
This copper-free click chemistry protocol is ideal for use in living systems or with sensitive biomolecules where copper toxicity is a concern. It involves the reaction of the azide with a strained cyclooctyne, such as DBCO or BCN.
Materials:
-
Azide-functionalized molecule
-
Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)
-
Reaction Buffer: PBS, pH 7.4 or other suitable biological buffer
Procedure:
-
Reactant Preparation : Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the reaction buffer.
-
Reaction Setup : Add a 2-5 fold molar excess of the cyclooctyne-containing molecule to the azide-containing molecule.
-
Incubation : Incubate the mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction is driven by the release of ring strain and requires no catalyst.
-
Purification : If necessary, purify the final conjugate using SEC or dialysis to remove any unreacted reagents. In many bioconjugation applications, the reaction is clean enough to proceed to the next step without purification.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical two-stage experimental workflow for synthesizing a bioconjugate (e.g., a PROTAC or an Antibody-Drug Conjugate) using this compound as the linker.
Caption: Workflow for bioconjugate synthesis using this compound.
References
An In-depth Technical Guide to Azido-PEG7-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG7-CH2COOH, a versatile heterobifunctional linker increasingly utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Compound Information
This compound is a polyethylene glycol (PEG)-based molecule featuring two distinct reactive functionalities: a terminal azide group (-N₃) and a carboxylic acid group (-COOH). This dual-functionality allows for sequential or orthogonal conjugation strategies, making it a valuable tool in the construction of complex biomolecular architectures.
| Property | Data | Source |
| CAS Number | 1446411-32-0 | [1] |
| Molecular Formula | C₁₆H₃₁N₃O₉ | [1] |
| Molecular Weight | 409.44 g/mol | [1] |
| Purity | Typically >95% | [1] |
| Appearance | Colorless to pale yellow oil | N/A |
| Solubility | Soluble in water and common organic solvents such as DMSO, DMF, and dichloromethane. | [1] |
| Storage | Store at -20°C for long-term stability. |
Supplier Information
A variety of chemical suppliers offer this compound for research purposes. The following table lists some of the key suppliers.
| Supplier | Product Number | Purity |
| BroadPharm | BP-25636 | >98% |
| PreciseInhale | AG-1607 | >96% |
| MedChemExpress | HY-138418 | >95% |
| DC Chemicals | DC44225 | >95% |
| TargetMol | T38926 | >95% |
Key Applications and Reaction Mechanisms
The unique structure of this compound enables its application in a wide range of bioconjugation techniques, primarily through "click chemistry" and amide bond formation. The hydrophilic PEG7 spacer enhances the solubility and bioavailability of the resulting conjugates.
Click Chemistry
The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient, specific, and biocompatible, making them ideal for attaching the linker to alkyne-modified biomolecules, surfaces, or nanoparticles.
Amide Bond Formation
The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds. This reaction is commonly facilitated by carbodiimide crosslinkers such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS).
PROTACs
This compound is frequently employed as a linker in the synthesis of PROTACs. These molecules consist of two ligands connected by a linker, one binding to a target protein and the other to an E3 ubiquitin ligase, leading to the targeted degradation of the protein. The PEG linker in this context provides the necessary spatial orientation and favorable physicochemical properties for the PROTAC molecule.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
General Protocol for Bioconjugation via Click Chemistry (CuAAC)
This protocol outlines the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-modified molecule (e.g., peptide, protein, or small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.
-
Dissolve the alkyne-modified molecule in PBS to the desired concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified molecule with a 1.5 to 5-fold molar excess of the this compound stock solution.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in water (e.g., 100 mM).
-
Prepare a premix of CuSO₄ and THPTA (1:5 molar ratio) in water.
-
-
Initiation of Reaction:
-
Add the CuSO₄/THPTA premix to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically 50-100 µM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate SEC column to remove unreacted reagents and byproducts.
-
General Protocol for Amide Bond Formation
This protocol describes the conjugation of a primary amine-containing molecule to the carboxylic acid of this compound.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
PBS, pH 7.4
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Dialysis or desalting column for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in MES buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Add the amine-containing molecule (dissolved in PBS) to the activated linker solution.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching:
-
Add the quenching solution to stop the reaction by consuming excess reactive NHS esters.
-
-
Purification:
-
Purify the conjugate by dialysis or using a desalting column to remove unreacted linker and coupling reagents.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: A typical workflow for creating a bifunctional conjugate.
Caption: The role of a PROTAC in targeted protein degradation.
References
A Technical Guide to Bifunctional PEG Derivatives in Research and Drug Development
Bifunctional Polyethylene Glycol (PEG) derivatives are indispensable tools in modern biomedical research, serving as versatile linkers, spacers, and cross-linking agents. Their unique properties, including high water solubility, biocompatibility, and low immunogenicity, make them ideal for a wide range of applications, from enhancing the therapeutic properties of proteins and peptides to constructing complex drug delivery systems and hydrogels.[1][2] This guide provides an in-depth overview of the core features of bifunctional PEGs, their classification, quantitative properties, and key experimental methodologies for their application.
Core Concepts and Classification
Bifunctional PEG derivatives are linear or branched PEG polymers that possess reactive functional groups at two distinct ends.[3] These derivatives are broadly categorized into two main classes based on the identity of their terminal groups.[4]
-
Homobifunctional PEGs: These molecules feature two identical reactive groups (X-PEG-X).[5] They are primarily used for symmetric cross-linking applications, such as conjugating proteins to one another, creating multimeric complexes, modifying surfaces, or forming hydrogel networks.
-
Heterobifunctional PEGs: These derivatives possess two different reactive groups (X-PEG-Y). This dual reactivity is crucial for sequentially or selectively conjugating two distinct molecular entities, such as linking a targeting antibody to a cytotoxic drug to form an Antibody-Drug Conjugate (ADC) or immobilizing a biomolecule onto a functionalized surface.
The choice between a homobifunctional or heterobifunctional PEG linker depends entirely on the desired final construct and the chemical strategy employed.
Caption: Classification of bifunctional PEG derivatives.
Key Features and Advantages in Research
The adoption of bifunctional PEGs in bioconjugation and drug delivery is driven by several key advantages conferred by the PEG backbone:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG polymer can significantly increase the aqueous solubility of hydrophobic molecules and protect conjugated proteins or peptides from enzymatic degradation.
-
Reduced Immunogenicity: The flexible PEG chain creates a protective hydrophilic shield around the conjugated molecule, which can mask immunogenic epitopes and reduce recognition by the immune system.
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius of a therapeutic molecule, PEGylation reduces its renal clearance rate, thereby prolonging its circulation half-life in the body.
-
Controlled Spacing and Flexibility: The PEG chain acts as a flexible spacer arm of adjustable length, which can be optimized to reduce steric hindrance between conjugated molecules and maintain their biological activity.
-
Versatility: A vast library of PEG derivatives with different functional groups and molecular weights is commercially available, allowing for highly specific and controlled conjugation chemistries.
Quantitative Data of Common Bifunctional PEG Derivatives
The selection of an appropriate PEG derivative is critical for successful conjugation. The tables below summarize common functional groups and their reactive targets.
Table 1: Common Homobifunctional PEG Derivatives and Their Applications
| Functional Group | Reactive Target | Bond Formed | Key Applications |
|---|---|---|---|
| NHS Ester | Primary Amines (-NH₂) | Amide | Cross-linking proteins; Nanoparticle functionalization. |
| Maleimide | Sulfhydryls (-SH) | Thioether | Cross-linking cysteine-containing peptides/proteins. |
| Amine (-NH₂) | Carboxylic Acids, NHS Esters | Amide | Spacers in multi-step synthesis; Surface modification. |
| Carboxylic Acid (-COOH) | Primary Amines (with EDC/NHS) | Amide | Cross-linking via carbodiimide chemistry. |
| Alkyne / Azide | Azide / Alkyne | Triazole | Hydrogel formation via "click chemistry". |
| Vinyl Sulfone | Sulfhydryls (-SH) | Thioether | Cross-linking under physiological conditions. |
Table 2: Common Heterobifunctional PEG Derivatives and Their Applications
| Functional Group 1 | Target 1 | Functional Group 2 | Target 2 | Key Applications |
|---|---|---|---|---|
| NHS Ester | Primary Amines (-NH₂) | Maleimide | Sulfhydryls (-SH) | Antibody-Drug Conjugate (ADC) synthesis. |
| Biotin | Avidin / Streptavidin | NHS Ester | Primary Amines (-NH₂) | Immunoassays; Affinity purification; Targeted delivery. |
| Thiol (-SH) | Maleimides, OPSS | Hydrazide | Aldehydes / Ketones | Site-directed conjugation to oxidized antibodies. |
| Carboxylic Acid (-COOH) | Primary Amines | Alkyne | Azides | Linking biomolecules using orthogonal chemistries. |
| Azide | Alkynes | DBCO | Alkynes (Copper-free) | Bio-orthogonal labeling and conjugation. |
Table 3: Representative Physicochemical Properties
| PEG Derivative Type | Common Molecular Weights (Da) | Polydispersity Index (PDI) |
|---|---|---|
| Linear Bifunctional PEGs | 200 - 40,000 | Typically ≤ 1.05 |
| 4-Arm PEG | 2,000 - 40,000 | Typically ≤ 1.10 |
| 8-Arm PEG | 10,000 - 40,000 | Typically ≤ 1.10 |
| Discrete (Monodisperse) PEGs | 100 - 2,000 (e.g., PEG4, PEG8, PEG12) | 1.0 (single molecular weight) |
Note: The properties listed are typical ranges and can vary by manufacturer.
Experimental Protocols
The following sections provide generalized methodologies for common applications of bifunctional PEG derivatives. Researchers should always optimize reaction conditions for their specific molecules.
Protocol 1: Two-Step Protein-Protein Conjugation Using NHS-PEG-Maleimide
This protocol is fundamental for creating conjugates like ADCs, where one protein (e.g., an antibody) is linked to a second molecule (e.g., a cysteine-containing peptide or enzyme).
Caption: Workflow for two-step heterobifunctional conjugation.
Methodology:
-
Preparation of Reagents:
-
Dissolve the amine-containing protein (Protein 1) in a primary amine-free buffer (e.g., PBS) at pH 7.2-8.0.
-
Dissolve the sulfhydryl-containing molecule (Protein 2) in a phosphate buffer at pH 6.5-7.5. Ensure the sulfhydryl group is reduced and free.
-
Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in an organic solvent like DMSO and then dilute into the reaction buffer.
-
-
Step 1: Reaction with Primary Amines:
-
Add a 10- to 50-fold molar excess of the dissolved NHS-PEG-Maleimide linker to the solution of Protein 1.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C. The NHS ester reacts with primary amines on Protein 1 to form a stable amide bond.
-
-
Purification of the Intermediate:
-
Remove the excess, unreacted linker from the maleimide-activated Protein 1 using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.2). This step is critical to prevent self-conjugation in the next step.
-
-
Step 2: Reaction with Sulfhydryls:
-
Add the sulfhydryl-containing Protein 2 to the purified, maleimide-activated Protein 1.
-
Incubate for 2 hours at room temperature or overnight at 4°C. The maleimide group reacts specifically with the free sulfhydryl on Protein 2 to form a stable thioether bond.
-
-
Final Purification and Characterization:
-
Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove any unreacted material.
-
Characterize the conjugate using SDS-PAGE (to observe the increase in molecular weight) and LC/MS (to confirm the final mass).
-
Protocol 2: Rapid Hydrogel Formation Using Multi-Arm PEG-SH and PEG-OPSS
This protocol describes the formation of a biocompatible, biodegradable hydrogel via disulfide bond formation, a common strategy in tissue engineering and controlled drug release.
Caption: Hydrogel formation via disulfide cross-linking.
Methodology:
-
Prepare Precursor Solutions:
-
Prepare a solution of 4-arm PEG-Thiol (PEG-SH) in a suitable buffer, such as sterile phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare a separate solution of 4-arm PEG-ortho-pyridyl-disulfide (PEG-OPSS) in the same buffer and at the same concentration.
-
If a drug or cells are to be encapsulated, they should be mixed into one of the precursor solutions at this stage.
-
-
Initiate Gelation:
-
To form the hydrogel, rapidly and thoroughly mix the two precursor solutions (PEG-SH and PEG-OPSS) in a 1:1 volume ratio.
-
Gelation occurs almost instantaneously (<30 seconds) at physiological temperature and pH as the thiol and OPSS groups react to form stable, yet bioreducible, disulfide bonds.
-
-
Application and Characterization:
-
The resulting hydrogel can be used for applications like 3D cell culture, as a scaffold for tissue regeneration, or as a depot for the sustained release of therapeutics.
-
The mechanical properties (e.g., stiffness) of the hydrogel can be characterized using rheology. Degradation can be monitored by measuring swelling ratios or mass loss over time.
-
Conclusion
Bifunctional PEG derivatives are powerful and versatile reagents that have become central to advances in bioconjugation, drug delivery, and biomaterials science. By providing a biocompatible and structurally defined scaffold, they enable the precise construction of complex molecular architectures with enhanced therapeutic properties. The continued development of novel PEG derivatives with diverse functionalities will undoubtedly fuel further innovation in the design of next-generation therapeutics and biomedical technologies.
References
Methodological & Application
Application Notes and Protocols for Azido-PEG7-CH2COOH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG7-CH2COOH is a versatile, heterobifunctional linker widely employed in bioconjugation and drug development. Its structure, featuring a terminal azide group and a carboxylic acid separated by a hydrophilic seven-unit polyethylene glycol (PEG) spacer, enables a variety of conjugation strategies. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it an ideal tool for creating antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other targeted therapeutics.
This document provides detailed protocols for the two primary conjugation methods utilizing this compound:
-
Amide Bond Formation: The carboxylic acid moiety is activated by EDC/NHS chemistry to react with primary amines on biomolecules.
-
Click Chemistry: The azide group partakes in highly efficient and bioorthogonal reactions with alkyne- or cyclooctyne-functionalized molecules.
Key Applications
-
PROTAC Synthesis: The bifunctional nature of this compound allows for the linkage of a target protein-binding ligand to an E3 ligase-binding ligand, forming a PROTAC that mediates the degradation of the target protein.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, leveraging the specificity of the antibody for targeted delivery to cancer cells.
-
Peptide and Protein Modification: Site-specific modification of peptides and proteins to introduce labels, imaging agents, or other functional moieties.
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in biosensors and biomaterials.
Data Presentation
The following tables summarize representative quantitative data for the bioconjugation reactions described in this document. It is important to note that optimal conditions and yields may vary depending on the specific biomolecules and reagents used.
Table 1: Representative Parameters for EDC/NHS Coupling of this compound to a Protein
| Parameter | Recommended Value | Notes |
| Molar Ratio (PEG Linker : EDC : NHS) | 1 : 2-10 : 2-10 | A molar excess of EDC and NHS is used to ensure efficient activation of the carboxylic acid. |
| Molar Ratio (Activated Linker : Protein) | 10:1 to 20:1 | The optimal ratio should be determined empirically to achieve the desired degree of labeling and avoid protein aggregation. |
| Activation Buffer pH | 4.5 - 6.0 | MES buffer is commonly used. |
| Coupling Buffer pH | 7.2 - 8.0 | PBS or borate buffer is suitable. Avoid amine-containing buffers like Tris. |
| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |
| Reaction Time (Coupling) | 2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can improve yields for sensitive proteins. |
| Typical Yield | 60 - 90% | Highly dependent on the protein and reaction optimization. |
Table 2: Representative Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Value | Notes |
| Molar Ratio (Azide : Alkyne) | 1:1 to 10:1 | A slight to significant excess of one reactant can drive the reaction to completion. |
| Copper(I) Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate) | In situ generation of Cu(I) is common. |
| Molar Ratio (Reactant : CuSO₄ : Sodium Ascorbate) | 1 : 0.1-1 : 1-5 | The amount of catalyst can be optimized. |
| Ligand | TBTA or THPTA | Ligands stabilize the Cu(I) oxidation state and improve reaction efficiency. |
| Reaction Solvent | Aqueous buffers (PBS), DMSO, DMF, or mixtures | Co-solvents may be necessary for hydrophobic reactants. |
| Reaction Temperature | Room Temperature to 37°C | Mild temperatures are generally sufficient. |
| Reaction Time | 1 - 24 hours | Reaction progress can be monitored by LC-MS or HPLC. |
| Typical Yield | > 90% | CuAAC is known for its high efficiency and quantitative conversion.[1][2] |
Table 3: Representative Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Recommended Value | Notes |
| Molar Ratio (Azide : Cyclooctyne) | 1:1 to 1.5:1 | A slight excess of one component is often used. |
| Cyclooctyne Reagent | DBCO or BCN derivatives | DBCO generally exhibits faster kinetics than BCN. |
| Reaction Solvent | Aqueous buffers (PBS, HEPES) | The reaction is bioorthogonal and works well in biological media. |
| Reaction pH | 6.0 - 8.0 | The reaction is generally not sensitive to pH within this range. |
| Reaction Temperature | 4°C to 37°C | Can be performed at physiological temperatures. |
| Reaction Time | 1 - 24 hours | Reaction kinetics are dependent on the specific cyclooctyne and azide. |
| Typical Yield | > 90% | SPAAC is a highly efficient and bioorthogonal reaction.[3] |
Experimental Protocols
Protocol 1: EDC/NHS Coupling of this compound to a Protein
This protocol describes the conjugation of the carboxylic acid moiety of this compound to primary amines (e.g., lysine residues) on a protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO or DMF.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.
-
Add the EDC and NHS/Sulfo-NHS stock solutions to the linker solution. A 2- to 10-fold molar excess of EDC and NHS over the linker is recommended.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Protein Conjugation:
-
Immediately add the activated linker solution to the protein solution in Coupling Buffer. The recommended molar ratio of linker to protein is between 10:1 and 20:1.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the purified protein conjugate.
-
Analyze the conjugate by SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling.
-
Caption: EDC/NHS coupling workflow.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the reaction of the azide group of an this compound conjugate with an alkyne-functionalized molecule.
Materials:
-
This compound conjugated biomolecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: PBS or other suitable aqueous buffer
-
DMSO or DMF (if needed to dissolve reactants)
-
Desalting columns or other appropriate purification system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized molecule in DMSO or the reaction buffer.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA or THPTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in the reaction buffer.
-
Add the alkyne-functionalized molecule to the solution. A 1.1 to 5-fold molar excess of the alkyne is recommended.
-
In a separate tube, premix the CuSO₄ and TBTA/THPTA solutions in a 1:2 to 1:5 molar ratio and let it stand for 2-3 minutes.
-
-
Click Reaction:
-
Add the CuSO₄/ligand premix to the reaction mixture. The final concentration of CuSO₄ is typically 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light if using fluorescent dyes.
-
-
Purification:
-
Purify the resulting conjugate using a desalting column, dialysis, or other suitable chromatography method to remove excess reagents and the copper catalyst.
-
Analyze the final product by appropriate methods (e.g., mass spectrometry, HPLC, SDS-PAGE).
-
Caption: CuAAC reaction workflow.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction between an azide-functionalized biomolecule and a cyclooctyne (e.g., DBCO or BCN) labeled molecule.
Materials:
-
This compound conjugated biomolecule
-
DBCO- or BCN-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4 or other suitable aqueous buffer
-
Desalting columns or other appropriate purification system
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized biomolecule in the reaction buffer.
-
Prepare a stock solution of the DBCO- or BCN-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
SPAAC Reaction:
-
Mix the solutions of the azide- and cyclooctyne-functionalized molecules. A 1.1 to 1.5-fold molar excess of the cyclooctyne reagent is typically used.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the specific cyclooctyne used.
-
-
Purification:
-
Purify the conjugate using a desalting column, dialysis, or other suitable chromatography methods to remove any unreacted reagents.
-
Analyze the final product to confirm conjugation.
-
Caption: SPAAC reaction workflow.
Signaling Pathway Visualization: PROTAC-Mediated Degradation in the PI3K/Akt Pathway
PROTACs synthesized using this compound can be designed to target key proteins in signaling pathways implicated in disease. For example, a PROTAC could be developed to target a kinase in the PI3K/Akt pathway, which is often dysregulated in cancer. The following diagram illustrates the general mechanism of a PROTAC and its intervention in the PI3K/Akt signaling cascade.
Caption: PROTAC targeting Akt for degradation.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions celebrated for their reliability, high yields, and simplicity.[1] This reaction facilitates the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[1][2] The CuAAC reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[1][3]
Key advantages of the CuAAC reaction include its high efficiency, mild reaction conditions, and tolerance of a wide array of functional groups and solvents, including aqueous environments over a pH range of 4 to 12. These characteristics have established it as an essential tool in diverse scientific fields, including drug discovery, bioconjugation, materials science, and polymer chemistry.
Key Reagents and Components
Successful execution of the CuAAC reaction hinges on the careful selection of the following components:
-
Copper(I) Source : The active catalyst is the Cu(I) ion. This can be introduced directly using Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr). More commonly, the Cu(I) catalyst is generated in situ from an inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.
-
Reducing Agent : When starting with a Cu(II) source, a reducing agent is necessary to generate the active Cu(I) catalyst. Sodium ascorbate is the most widely used reducing agent.
-
Ligands : Ligands are crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction rate. Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). THPTA is particularly favored for bioconjugation reactions due to its water solubility.
-
Solvents : The CuAAC reaction is compatible with a wide range of solvents. For small molecule synthesis, common solvents include t-butanol/water, methanol, and DMF. For bioconjugation, aqueous buffers such as phosphate-buffered saline (PBS) are typically used.
Quantitative Data Summary
The following table summarizes typical reaction conditions for small molecule synthesis and bioconjugation applications.
| Parameter | Small Molecule Synthesis | Bioconjugation | Reference(s) |
| Copper Source | CuSO₄·5H₂O, CuI, CuBr | CuSO₄·5H₂O | |
| Copper Concentration | 0.25 - 5 mol % | 0.05 - 1 mM | |
| Ligand | TBTA, THPTA | THPTA, BTTAA | |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | |
| Reducing Agent Conc. | 5 - 10 mol % (or excess) | 5 - 50 equivalents (to azide) or 5 mM | |
| Reactant Ratio (Azide:Alkyne) | ~1:1 | 4-50x excess of one reagent (e.g., azide) | |
| Temperature | Room Temp. to 110 °C | Room Temperature | |
| Reaction Time | 10 min - 24 h | 15 - 60 minutes | |
| Typical Yields | >90% | Near-quantitative |
Experimental Protocols
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is a general guideline for the CuAAC reaction between a small molecule azide and a terminal alkyne.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., t-butanol/water 1:1, DMF, or methanol)
-
Reaction vessel (e.g., round-bottom flask or vial with a stir bar)
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve the azide (1.0 eq.) and alkyne (1.0-1.2 eq.) in the chosen solvent to a concentration of approximately 0.1 M.
-
Catalyst and Ligand Addition: In a separate vial, prepare a stock solution of the ligand (e.g., TBTA) and CuSO₄·5H₂O. Add the ligand (0.01-0.05 eq.) and CuSO₄·5H₂O (0.01-0.05 eq.) to the reaction mixture. For in situ catalyst generation, add CuSO₄·5H₂O (0.1-0.5 equivalents) followed by sodium ascorbate (1-5 equivalents).
-
Initiation: Add a freshly prepared solution of sodium ascorbate (0.1-0.3 eq.) in water to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove the copper catalyst. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: Bioconjugation of an Azide-Modified Protein with an Alkyne-Containing Label
This protocol describes the labeling of a protein containing an azide group with a fluorescent alkyne probe.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.4)
-
Alkyne-containing fluorescent probe
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (optional, to prevent oxidative damage)
Procedure:
-
Preparation of Reagents: Prepare fresh stock solutions of the reagents. It is recommended to degas all solutions to minimize oxidation of the Cu(I) catalyst.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 25-50 µM) with the alkyne-containing fluorescent probe (typically 4-10 molar excess).
-
Catalyst Premix: In a separate tube, prepare a premixed solution of CuSO₄ and THPTA. For example, mix the CuSO₄ stock solution and THPTA stock solution to achieve a final concentration of 0.1 mM CuSO₄ and 0.5 mM THPTA in the reaction (a 1:5 copper to ligand ratio is common).
-
Catalyst Addition: Add the premixed CuSO₄/THPTA solution to the protein-alkyne mixture.
-
Initiation: To start the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. If using, aminoguanidine can also be added at this stage.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes. The reaction can be performed on a rotator or shaker.
-
Purification: Remove unreacted small molecules and the copper catalyst from the labeled protein using size-exclusion chromatography, dialysis, or affinity purification.
Visualizations
A generalized experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
A simplified diagram illustrating the catalytic cycle of the CuAAC reaction.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal ligation reaction used extensively in chemical biology, drug development, and materials science.[1] This copper-free "click chemistry" reaction occurs between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[1][2][3] The reaction proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[2]
Key features of SPAAC with DBCO include its biocompatibility, high specificity, and the formation of a stable triazole linkage. The azide and DBCO groups are abiotic and do not interfere with naturally occurring functional groups, ensuring minimal off-target labeling in complex biological environments. These characteristics have led to its widespread use in live-cell imaging, bioconjugation of proteins and nucleic acids, and the development of antibody-drug conjugates (ADCs).
Quantitative Data: Factors Influencing SPAAC Reaction Kinetics
The rate of the SPAAC reaction is influenced by several factors, including the choice of buffer, pH, temperature, and the structure of the reactants. The following tables summarize representative kinetic data for SPAAC reactions involving DBCO derivatives.
Table 1: Effect of Buffer, pH, and Temperature on Second-Order Rate Constants (k₂) for SPAAC
| DBCO Reagent | Azide Reagent | Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7) | 25 | 0.85 |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 25 | 1.22 |
| Sulfo DBCO-amine | 3-azido-L-alanine | PBS (7) | 25 | 0.32 |
| Sulfo DBCO-amine | 3-azido-L-alanine | HEPES (7) | 25 | 0.55 |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | DMEM | 37 | 0.97 |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | RPMI | 37 | 0.77 |
Data compiled from studies investigating the kinetics of SPAAC reactions. Generally, reactions in HEPES buffer are faster than in PBS, and higher pH values (up to a certain point) can increase reaction rates.
Table 2: Effect of PEG Linkers on SPAAC Reaction Rates
| DBCO-Antibody Conjugate | Azide Reagent | Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | % Rate Increase with PEG |
| DBCO-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 25 | 0.24 | 53% |
| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 25 | 0.37 | |
| DBCO-Trastuzumab | 3-azido-L-alanine | PBS (7) | 37 | 0.18 | 28% |
| DBCO-PEG5-Trastuzumab | 3-azido-L-alanine | PBS (7) | 37 | 0.23 |
As demonstrated in the table, the inclusion of a hydrophilic PEG spacer between the DBCO moiety and the biomolecule can significantly enhance reaction rates. This is attributed to reduced steric hindrance and improved solubility.
Visualizations
Caption: General scheme of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Caption: Experimental workflow for bioconjugation using a DBCO-NHS ester and an azide partner.
Experimental Protocols
The following protocols provide a general framework for labeling biomolecules with DBCO and performing the subsequent SPAAC reaction. Optimization may be required for specific applications.
Protocol 1: Labeling of Amine-Containing Biomolecules with DBCO-NHS Ester
This protocol describes the labeling of a protein with a DBCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Biomolecule (e.g., antibody at 1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7-9).
-
DBCO-NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 100 mM glycine).
-
Purification system (e.g., spin desalting column, size-exclusion chromatography).
Procedure:
-
Prepare DBCO-NHS Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM. DBCO reagents are moisture-sensitive and should be equilibrated to room temperature before opening.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the 10 mM DBCO-NHS ester solution to your biomolecule solution. Ensure the final concentration of DMSO in the reaction mixture is below 20% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction for 60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching (Optional): To quench any unreacted DBCO-NHS ester, add the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO reagent using a spin desalting column or dialysis.
-
Characterization (Optional): The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).
-
Storage: The purified DBCO-labeled biomolecule can be stored at -20°C. It is recommended to use it promptly as the DBCO group can lose reactivity over time.
Protocol 2: SPAAC Conjugation of a DBCO-Labeled Biomolecule
This protocol details the cycloaddition reaction between the DBCO-labeled biomolecule from Protocol 1 and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled biomolecule.
-
Azide-functionalized molecule (e.g., peptide, oligonucleotide, drug).
-
Reaction Buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide (NaN₃).
Procedure:
-
Prepare Reactants: Dissolve the azide-functionalized molecule in the reaction buffer.
-
Reaction Setup: Mix the DBCO-labeled biomolecule with the azide-functionalized molecule in the reaction buffer. A 1.5 to 10-fold molar excess of one reactant is often used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 1 to 24 hours. For many systems, incubation for 2-4 hours at room temperature or overnight at 4°C is sufficient. Higher temperatures (e.g., 37°C) can increase the reaction rate but may compromise the stability of sensitive biomolecules.
-
Monitoring the Reaction: The reaction progress can be monitored by several methods:
-
UV-Vis Spectroscopy: Track the decrease in the characteristic absorbance of DBCO at ~309 nm.
-
Chromatography (HPLC): Monitor the consumption of starting materials and the formation of the product peak.
-
SDS-PAGE: For protein conjugations, an upward shift in the molecular weight band of the conjugate compared to the starting protein indicates a successful reaction.
-
-
Purification: Once the reaction is complete, purify the final conjugate from unreacted starting materials using an appropriate method, such as size-exclusion chromatography (SEC), affinity chromatography, or HPLC.
Applications in Research and Drug Development
The robustness and biocompatibility of SPAAC with DBCO have made it an indispensable tool in various fields:
-
Antibody-Drug Conjugates (ADCs): Enables the specific attachment of cytotoxic drugs to antibodies for targeted cancer therapy.
-
Live-Cell Imaging and Labeling: Allows for the labeling of biomolecules on or inside living cells without causing cellular toxicity.
-
Biomolecule Conjugation: Used for creating conjugates of proteins, peptides, nucleic acids, and lipids for a wide range of diagnostic and therapeutic applications.
-
Targeted Drug Delivery: Facilitates the attachment of targeting ligands to drug-loaded nanoparticles or polymers.
-
Radiopharmaceutical Development: Used in the synthesis of PET imaging agents by conjugating radioisotopes to targeting molecules.
References
Application of Azido-PEG7-CH2COOH as a PROTAC Linker: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Azido-PEG7-CH2COOH as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cell permeability, and overall degradation activity. This compound is a versatile, heterobifunctional linker that offers several advantages in PROTAC design.
Introduction to this compound
This compound is a polyethylene glycol (PEG)-based linker featuring two distinct functional groups: an azide (N₃) and a carboxylic acid (COOH). This bifunctionality allows for the sequential and orthogonal conjugation of a target protein binder (warhead) and an E3 ligase ligand (recruiter).
-
PEG Chain: The seven-unit PEG chain enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule, which is often a challenge for these typically large and complex molecules.[1] The flexibility of the PEG linker can also be crucial for enabling the productive formation of the ternary complex between the target protein and the E3 ligase.[2]
-
Azide Group: The terminal azide group is a versatile handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] This allows for a highly efficient and specific conjugation to a ligand functionalized with an alkyne or a strained alkyne, respectively.
-
Carboxylic Acid Group: The carboxylic acid moiety provides a convenient point of attachment for another ligand, typically through the formation of a stable amide bond with an amine-functionalized ligand.
PROTAC Mechanism of Action
The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Representative Application: Development of a BRD4-Degrading PROTAC
To illustrate the application of the this compound linker, we present a representative example of a PROTAC designed to target Bromodomain-containing protein 4 (BRD4), a well-validated cancer target. This hypothetical PROTAC, herein named AZD-BRD4-Degrader , is composed of the BRD4 inhibitor JQ1, the E3 ligase VHL ligand, and the this compound linker.
Data Presentation
The efficacy of a PROTAC is typically characterized by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values, as well as its effect on cell proliferation (IC50). The following table summarizes hypothetical, yet representative, data for AZD-BRD4-Degrader in a relevant cancer cell line.
| Parameter | Value | Cell Line | Assay Duration |
| DC50 | 50 nM | HeLa | 24 hours |
| Dmax | >95% | HeLa | 24 hours |
| IC50 | 100 nM | HeLa | 72 hours |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of a PROTAC utilizing the this compound linker are provided below.
Protocol 1: Synthesis of a Representative PROTAC (AZD-BRD4-Degrader)
This protocol outlines a two-step synthesis strategy.
Materials:
-
Amine-functionalized JQ1 (Warhead)
-
This compound (Linker)
-
Alkyne-functionalized VHL ligand (E3 Ligase Ligand)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
HPLC for purification
Procedure:
-
Amide Coupling:
-
Dissolve this compound (1.2 eq) and HATU (1.2 eq) in DMF.
-
Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add amine-functionalized JQ1 (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the JQ1-linker-azide intermediate.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the JQ1-linker-azide intermediate (1.0 eq) and the alkyne-functionalized VHL ligand (1.1 eq) in a mixture of t-butanol and water (1:1).
-
Add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) in water.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol is for determining the DC50 and Dmax of the synthesized PROTAC.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
AZD-BRD4-Degrader
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of AZD-BRD4-Degrader (e.g., 1 nM to 10 µM) or DMSO for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the GAPDH signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 3: Cell Viability Assay
This protocol is for determining the IC50 of the PROTAC on cell proliferation.
Materials:
-
HeLa cells
-
96-well plates
-
AZD-BRD4-Degrader
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed HeLa cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of AZD-BRD4-Degrader for 72 hours.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot the cell viability against the PROTAC concentration to determine the IC50.
-
Conclusion
This compound is a highly valuable and versatile linker for the synthesis of PROTACs. Its properties facilitate the creation of potent degraders with improved physicochemical characteristics. The protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate PROTACs using this linker, enabling the advancement of targeted protein degradation as a therapeutic modality.
References
Surface Functionalization of Nanoparticles with Azido-PEG7-CH2COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a cornerstone of nanomedicine, enabling the transformation of basic nanomaterials into sophisticated therapeutic and diagnostic agents. The use of polyethylene glycol (PEG) linkers, or "PEGylation," is a widely adopted strategy to improve the physicochemical properties of nanoparticles.[1] PEGylation enhances nanoparticle stability in biological media, increases systemic circulation time by reducing opsonization and clearance by the reticuloendothelial system, and provides a scaffold for further conjugation of targeting ligands or therapeutic payloads.[1][2]
This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using a specific heterobifunctional linker, Azido-PEG7-CH2COOH . This linker features a terminal azide group (N₃) for subsequent bio-orthogonal "click chemistry" applications and a carboxymethyl group (-CH₂COOH) for covalent attachment to nanoparticles presenting primary amine groups on their surface.[3] The defined length of the PEG7 chain offers a balance between providing a hydrophilic spacer and maintaining a relatively small hydrodynamic radius.
These protocols are designed for common nanoparticle platforms such as iron oxide, gold, and polymeric nanoparticles that have been pre-functionalized with surface amine groups.
Principle of Functionalization
The functionalization process is a two-step procedure:
-
Activation of the Carboxyl Group: The carboxyl group of this compound is activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction forms a more reactive NHS ester.[4]
-
Conjugation to Amine-Functionalized Nanoparticles: The NHS-activated linker is then reacted with primary amine groups on the nanoparticle surface, resulting in the formation of a stable amide bond.
Following this initial functionalization, the terminal azide group is available for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the covalent attachment of a wide range of molecules, such as targeting peptides (e.g., RGD), antibodies, or small molecule drugs that have been modified with an alkyne group.
Experimental Protocols
Protocol 1: Functionalization of Amine-Presenting Nanoparticles with this compound
This protocol details the covalent attachment of the this compound linker to nanoparticles with surface primary amine functionalities.
Materials:
-
Amine-functionalized nanoparticles (e.g., iron oxide, gold, silica, or polymeric nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification equipment (e.g., magnetic separator for magnetic nanoparticles, centrifuge for others, or tangential flow filtration system)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free from any primary amine-containing substances (e.g., Tris).
-
-
Activation of this compound:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a separate tube, add a 20- to 50-fold molar excess of this compound, EDC-HCl, and NHS relative to the estimated moles of amine groups on the nanoparticle surface.
-
Dissolve the mixture in a minimal amount of Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to generate the NHS-activated linker.
-
-
Conjugation Reaction:
-
Add the freshly prepared activated linker solution to the nanoparticle dispersion.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS esters.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Separate the functionalized nanoparticles from unreacted linker and byproducts.
-
For magnetic nanoparticles, use a magnetic separator and wash the nanoparticle pellet 3-5 times with Coupling Buffer.
-
For other nanoparticles, use centrifugation (e.g., 15,000 x g for 30 minutes), discard the supernatant, and resuspend the pellet in Coupling Buffer. Repeat the washing steps 3-5 times.
-
Alternatively, dialysis or tangential flow filtration can be used for purification.
-
-
-
Storage:
-
Resuspend the final azide-functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol describes the conjugation of an alkyne-modified molecule (e.g., a targeting peptide or a drug) to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))
-
Reaction Buffer: PBS, pH 7.4
-
Purification equipment
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in a suitable solvent (e.g., water or DMSO).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
(Optional) Prepare a 50 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
Disperse the azide-functionalized nanoparticles in the Reaction Buffer at a concentration of 1 mg/mL.
-
Add the alkyne-modified molecule to the nanoparticle suspension. A 10- to 20-fold molar excess relative to the estimated surface azide groups is recommended.
-
(Optional) Add THPTA to the reaction mixture at a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing, protected from light.
-
-
Purification:
-
Purify the conjugated nanoparticles using the appropriate method as described in Protocol 1 (magnetic separation, centrifugation, or dialysis) to remove the copper catalyst, excess alkyne-molecule, and other reagents.
-
-
Storage:
-
Store the final conjugated nanoparticles in a suitable buffer at 4°C.
-
Characterization and Data Presentation
Thorough characterization is essential to confirm successful functionalization. The following tables summarize the expected outcomes.
Table 1: Characterization of this compound Functionalized Nanoparticles
| Technique | Parameter | Expected Outcome for Amine-NP (Before) | Expected Outcome for Azido-PEG7-NP (After) | Interpretation |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) | Varies by core material | Increase of 5-15 nm | Successful conjugation of the PEG linker increases the hydrodynamic size. |
| Polydispersity Index (PDI) | Typically < 0.2 | Minimal change (< 0.3) | A significant increase in PDI may indicate nanoparticle aggregation. | |
| Zeta Potential | Surface Charge | Positive (e.g., +15 to +30 mV) | Decrease in positive charge or shift to negative (e.g., -5 to +10 mV) | Consumption of surface primary amines and introduction of the PEG layer shields the surface charge. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational Bands | Absence of peak at ~2100 cm⁻¹ | Appearance of a sharp, characteristic peak at ~2100 cm⁻¹ | Confirms the presence of the azide (N₃) group on the nanoparticle surface. |
| Thermogravimetric Analysis (TGA) | Weight Loss | Baseline weight loss profile | Increased weight loss in the polymer degradation range (e.g., 200-400 °C) | Allows for the quantification of the grafted PEG linker. |
Table 2: Characterization of Post-"Click" Reaction Nanoparticles
| Technique | Parameter | Expected Outcome for Azido-PEG7-NP (Before) | Expected Outcome for Conjugated-NP (After) | Interpretation |
| DLS | Hydrodynamic Diameter | Baseline from previous step | Further increase in size | Successful conjugation of the alkyne-molecule. |
| FTIR | Vibrational Bands | Sharp peak at ~2100 cm⁻¹ | Disappearance or significant reduction of the azide peak | Indicates successful cycloaddition reaction. |
| UV-Vis Spectroscopy | Absorbance | No characteristic absorbance of the conjugated molecule | Appearance of a new absorbance peak corresponding to the conjugated molecule (if it has a chromophore) | Confirmation of conjugation. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of N1s peak corresponding to the azide | Change in the N1s spectrum (e.g., appearance of new nitrogen environments from the triazole ring) | Provides elemental evidence of the click reaction at the surface. |
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle functionalization.
Signaling Pathway Examples
Nanoparticles functionalized with RGD peptides can target cells overexpressing αvβ3 integrins, common in tumor vasculature and some cancer cells. This interaction facilitates receptor-mediated endocytosis, leading to enhanced intracellular drug delivery.
Caption: RGD-Integrin targeted drug delivery pathway.
Nanoparticles can be functionalized with ligands (e.g., antibodies, small molecules) that target the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. This targeted delivery can inhibit downstream signaling pathways responsible for cell proliferation and survival.
References
- 1. Nanoparticle-based targeted therapy through EGFR tyrosine kinase inhibitors and their recent advances in lung cancer therapy [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. Azide-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 4. A folate/RGD‐dual‐functionalized mesoporous silica nanoparticles targeting GABA‐p38 MAPK‐MRTFs/SRF signaling pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins with Azido-PEG7-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the covalent modification of proteins using Azido-PEG7-CH2COOH. The primary and most efficient method involves the activation of the terminal carboxyl group of the PEG linker to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the protein. This two-step bioconjugation strategy introduces a bioorthogonal azide group onto the protein surface, enabling subsequent downstream applications via click chemistry.
Principle of the Method
The labeling process is a two-stage chemical reaction:
-
Activation of this compound: The carboxylic acid moiety of this compound is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable Azido-PEG7-NHS ester. This activation step is typically performed separately before introducing the reagent to the protein. Alternatively, pre-activated Azido-PEG-NHS esters are commercially available.
-
Amine-Reactive Protein Labeling: The resulting Azido-PEG7-NHS ester is an amine-reactive reagent.[1] The NHS ester reacts efficiently with primary amino groups (-NH2), specifically the ε-amine of lysine residues and the α-amine of the N-terminus of the protein, to form a stable amide bond.[1] This reaction is typically carried out in a buffer with a pH range of 7-9.[1]
Following this labeling step, the azide-modified protein can be conjugated to a variety of alkyne-containing molecules (e.g., fluorophores, biotin, or drug molecules) through a highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry".[2][3]
Quantitative Data Summary
The efficiency of protein labeling is influenced by several factors, including the protein concentration, the molar excess of the labeling reagent, reaction time, and temperature. The following table summarizes typical quantitative parameters for labeling a generic IgG antibody with an Azido-PEG-NHS ester.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency. |
| Molar Excess of Azido-PEG-NHS Ester | 10 to 50-fold | A 20-fold molar excess typically results in 4-6 PEG linkers per IgG molecule. |
| Reaction Buffer | Phosphate-buffered saline (PBS) or other amine-free buffers | Avoid buffers containing primary amines like Tris or glycine. |
| Reaction pH | 7.0 - 9.0 | Optimal pH for the reaction of NHS esters with primary amines. |
| Reaction Temperature | Room Temperature or 4°C (on ice) | Incubation on ice may require a longer reaction time. |
| Reaction Time | 30 - 60 minutes at RT; 2 hours on ice | Longer incubation times can be explored but may increase the risk of non-specific reactions. |
| Solvent for NHS Ester | DMSO or DMF | The volume of the organic solvent should not exceed 10% of the total reaction volume. |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling with this compound
This protocol first describes the activation of this compound to its NHS ester, followed by the labeling of the target protein.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Target Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
Part A: Activation of this compound to Azido-PEG7-NHS Ester
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to a final concentration of 100 mM each.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
The resulting solution contains the activated Azido-PEG7-NHS ester and can be used directly in the next step or stored at -20°C under dessicated conditions for a limited time.
Part B: Protein Labeling Reaction
-
Prepare the target protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Calculate the required volume of the activated Azido-PEG7-NHS ester solution to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the Azido-PEG7-NHS ester solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMF or DMSO) is below 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 15 minutes at room temperature.
-
Remove the unreacted Azido-PEG7-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
The azide-labeled protein is now ready for downstream applications or storage under conditions optimal for the unlabeled protein.
Protocol 2: One-Step Protein Labeling with Pre-activated Azido-PEG-NHS Ester
This protocol is for the direct labeling of proteins using a commercially available, pre-activated Azido-PEG-NHS ester.
Materials:
-
Azido-PEG-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Target Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Equilibrate the vial of Azido-PEG-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMF or DMSO. Do not store the reconstituted reagent as the NHS ester is susceptible to hydrolysis.
-
Prepare the target protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Calculate the required volume of the 10 mM Azido-PEG-NHS ester stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the Azido-PEG-NHS ester stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 15 minutes at room temperature.
-
Purify the azide-labeled protein from unreacted labeling reagent using a desalting column or dialysis.
-
Store the labeled protein under conditions optimal for the native protein.
Protocol 3: Downstream Click Chemistry Reaction with an Alkyne-Fluorophore (CuAAC)
This protocol describes the conjugation of an alkyne-containing fluorophore to the azide-labeled protein via a copper-catalyzed click reaction.
Materials:
-
Azide-labeled protein in an appropriate buffer (e.g., PBS)
-
Alkyne-fluorophore (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in water)
-
Sodium Ascorbate (500 mM stock in water, prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (100 mM stock in water)
-
Desalting column or dialysis cassette for purification
Procedure:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).
-
In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the fluorescently labeled protein from the reaction components using a desalting column or dialysis.
-
Characterize the labeled protein using appropriate analytical techniques (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).
Visualizations
Caption: Workflow for protein labeling with this compound.
Caption: Experimental workflow for protein labeling.
Caption: NHS ester reaction with a primary amine on a protein.
References
Application Notes and Protocols for Azido-PEG7-CH2COOH in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Azido-PEG7-CH2COOH as a heterobifunctional linker in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles. This document includes detailed experimental protocols, comparative quantitative data, and visualizations of key biological pathways and experimental workflows.
Introduction to this compound
This compound is a discrete polyethylene glycol (dPEG®) linker featuring a terminal azide (-N₃) group and a carboxylic acid (-COOH) group, separated by a seven-unit PEG spacer. This heterobifunctional design makes it a versatile tool in bioconjugation for targeted drug delivery.
-
Azide Group: The azide functionality allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions enable the covalent attachment of the linker to molecules containing a terminal alkyne or a strained cyclooctyne.
-
Carboxylic Acid Group: The carboxylic acid can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins (e.g., lysine residues of antibodies) or on amine-functionalized nanoparticles.[2]
-
PEG7 Spacer: The hydrophilic PEG spacer enhances the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic cytotoxic drugs.[3] It also provides a defined spatial separation between the targeting moiety and the payload, which can help to maintain the biological activity of both components. Furthermore, PEGylation can improve the pharmacokinetic properties of the conjugate by increasing its hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.[3]
Quantitative Data on the Impact of Short-Chain PEG Linkers
While specific quantitative data for this compound is not extensively available in the public domain, data from studies using the structurally similar Azido-PEG8-acid linker provide valuable insights into the expected performance characteristics. The following tables summarize comparative data for short-chain PEG linkers in antibody-drug conjugates.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017.[4] This table illustrates that a PEG length of at least eight units significantly reduces the clearance rate of ADCs, with longer chains providing diminishing returns.
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| Conjugate | Target Cell Line | IC₅₀ (nM) | Fold Change vs. No PEG |
| No PEG Linker | HER2-positive | ~5 | - |
| 4 kDa PEG Linker | HER2-positive | 26.2 - 31.9 | 4.5-fold reduction |
| 10 kDa PEG Linker | HER2-positive | 83.5 - 111.3 | 22-fold reduction |
Data adapted from a study on affibody-based drug conjugates. This table shows that while longer PEG chains can decrease in vitro cytotoxicity, the conjugates can still maintain high potency.
Table 3: Comparative In Vivo Efficacy of ADCs with Short PEG Linkers in a Hodgkin Lymphoma Xenograft Model
| ADC Linker | Target Antigen | Cell Line | Dosing Regimen | Outcome | Reference |
| PEG8 | CD30 | L-428 | 1 mg/kg | Superior tumor growth inhibition and survival compared to PEG2/PEG4 ADCs |
This table highlights the enhanced in vivo performance of ADCs with a PEG8 linker compared to shorter PEG linkers.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the two-step process of first activating the carboxylic acid of this compound and then conjugating it to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS.
-
Activation of this compound:
-
Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to create an activated NHS ester.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Conjugation to Antibody:
-
Add a 10- to 20-fold molar excess of the activated this compound solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the antibody.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Protocol 2: Functionalization of Nanoparticles with this compound
This protocol details the functionalization of amine-presenting nanoparticles with this compound.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica or iron oxide nanoparticles)
-
This compound
-
EDC and NHS
-
Reaction Buffer (e.g., MES buffer, pH 6.0)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Centrifugal filtration devices
Procedure:
-
Nanoparticle Preparation: Suspend the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Linker Activation: In a separate tube, dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 20-fold molar excess of the activated linker solution to the nanoparticle suspension. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle stirring or rotation.
-
Quenching: Add the Quenching Buffer to the reaction mixture and incubate for an additional 30 minutes.
-
Purification: Purify the azide-functionalized nanoparticles by repeated cycles of centrifugation and redispersion in the desired buffer to remove unreacted linker and byproducts.
Protocol 3: Click Chemistry Conjugation of a Drug to an Azide-Functionalized Antibody or Nanoparticle
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-modified drug to the azide-functionalized antibody or nanoparticle.
Materials:
-
Azide-functionalized antibody or nanoparticle
-
Alkyne-modified drug payload
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in ultrapure water.
-
Prepare a 200 mM stock solution of THPTA in ultrapure water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in ultrapure water.
-
-
Catalyst Complex Formation: Mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for 3-5 minutes at room temperature.
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-functionalized antibody or nanoparticle with a 5-10 fold molar excess of the alkyne-modified drug.
-
Add the pre-formed Cu(I)/THPTA complex to the mixture.
-
Initiate the click reaction by adding the sodium ascorbate solution.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using an appropriate method, such as size exclusion chromatography (SEC) for ADCs or centrifugation/dialysis for nanoparticles.
Mandatory Visualizations
Caption: Mechanism of action for a HER2-targeted antibody-drug conjugate.
References
Application Notes and Protocols for Click Chemistry in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup of click chemistry reactions for the modification and labeling of biomolecules within complex biological samples. The protocols detailed herein are designed to be adaptable for a wide range of applications, from fluorescently labeling proteins in live cells to synthesizing novel drug conjugates.
Click chemistry encompasses a set of biocompatible, highly efficient, and selective reactions.[1] The most prominent examples used in biological research are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][3] A powerful alternative, the Tetrazine Ligation, offers exceptionally fast kinetics for in vivo applications.[4][5] These reactions enable the covalent ligation of two molecules, typically an azide and an alkyne (or a strained alkene/alkyne and a tetrazine), with high specificity and yield in aqueous environments, making them ideal for studying biological processes in their native context.
Key Concepts and Applications
Click chemistry has become an indispensable tool in chemical biology, drug discovery, and materials science. Its applications in biological samples include:
-
Biomolecule Labeling: Attaching probes such as fluorophores, biotin, or affinity tags to proteins, nucleic acids, lipids, and glycans for visualization and isolation.
-
Drug Development: Synthesizing and screening potential drug candidates, as well as developing targeted drug delivery systems.
-
Proteomics and Genomics: Identifying and quantifying newly synthesized proteins or nucleic acids.
-
In Vivo Imaging: Visualizing molecular processes in living cells and organisms.
Comparative Data of Click Chemistry Reactions
The choice of click chemistry reaction depends on the specific application, particularly the tolerance of the biological system to copper catalysts. The following table summarizes key quantitative parameters for CuAAC, SPAAC, and Tetrazine Ligation to aid in selecting the appropriate method.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Tetrazine Ligation |
| Catalyst | Copper(I) | None (metal-free) | None (metal-free) |
| Common Reagents | Azides, Terminal Alkynes, CuSO4, Reducing Agent (e.g., Sodium Ascorbate), Ligand (e.g., THPTA, TBTA) | Azides, Cyclooctynes (e.g., DBCO, BCN, DIFO) | Tetrazines, Strained Alkenes (e.g., TCO) |
| Reaction Rate (k₂) | ~10² - 10³ M⁻¹s⁻¹ | ~10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure) | Up to 10⁶ M⁻¹s⁻¹ |
| Biocompatibility | Cytotoxicity from copper catalyst can be a concern, but ligands can mitigate this. | Generally considered highly biocompatible for live-cell and in vivo studies. | Excellent biocompatibility, ideal for rapid in vivo labeling. |
| Product Yield (in cells) | Can be high, but may be limited by catalyst deactivation in the cytosol. | Generally high and efficient for cell surface and intracellular labeling. | Very high and rapid, even at low concentrations. |
| Cell Viability | Can be maintained at >75% with optimized conditions and protective ligands. | Generally high, with minimal impact on cell health. | High, suitable for long-term in vivo studies. |
Experimental Workflows
Visualizing the experimental process is crucial for understanding and implementing click chemistry protocols. The following diagrams illustrate the general workflow for biomolecule labeling and the specific workflows for CuAAC and SPAAC reactions in biological samples.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Azido-PEG7-CH2COOH Click Chemistry Efficiency
Welcome to the technical support resource for Azido-PEG7-CH2COOH click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains an azide group for "click chemistry" reactions and a carboxylic acid group.[1] The polyethylene glycol (PEG) spacer, consisting of seven ethylene glycol units, enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.[1][2] Its primary applications are in bioconjugation, such as in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]
Q2: Which type of click chemistry can be performed with this linker?
A2: The azide group on this linker can participate in two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and forms a stable triazole linkage with a terminal alkyne.[1] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN). The reaction is driven by the ring strain of the cyclooctyne, making it suitable for applications in living systems where copper toxicity is a concern.
Q3: Why is my click chemistry reaction with this compound showing low yield?
A3: Low yields in click chemistry reactions with PEG linkers can be attributed to several factors. For CuAAC, potential issues include the quality of the copper catalyst, the presence of oxygen which can oxidize the Cu(I) catalyst, inappropriate ligand concentration, or the presence of impurities in the reaction mixture. For SPAAC, low yields can result from steric hindrance, suboptimal pH, or the degradation of the cyclooctyne reagent.
Troubleshooting Guide
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q4: My CuAAC reaction is not proceeding to completion. What should I check?
A4: Incomplete CuAAC reactions are often related to the catalyst system. Here are some troubleshooting steps:
-
Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen. Ensure your solvents are degassed by bubbling with an inert gas like argon or nitrogen.
-
Fresh Reducing Agent: Use a freshly prepared solution of the reducing agent, such as sodium ascorbate, as it can degrade over time.
-
Ligand Concentration: A copper-stabilizing ligand, such as THPTA, is crucial for protecting the catalyst and improving reaction efficiency. A 5:1 ligand to copper molar ratio is often recommended.
-
pH of the Reaction: The optimal pH for CuAAC is typically between 4 and 12. Buffers like phosphate, carbonate, or HEPES in the pH range of 6.5-8.0 are generally compatible. Avoid Tris buffer as it can inhibit the reaction.
Q5: I am observing protein aggregation or degradation in my CuAAC reaction. How can I prevent this?
A5: Protein damage during CuAAC is often caused by reactive oxygen species (ROS) generated by the copper catalyst.
-
Use a Ligand: A copper-chelating ligand can protect biomolecules from oxidation.
-
Include Additives: Aminoguanidine can be added to the reaction to intercept byproducts of ascorbate oxidation that can damage proteins.
-
Optimize Copper Concentration: Use the lowest effective concentration of the copper catalyst, typically in the range of 50-250 µM.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q6: My SPAAC reaction is slow or has a low yield. How can I improve it?
A6: While SPAAC avoids copper, its efficiency can be influenced by other factors:
-
Choice of Cyclooctyne: The reactivity of cyclooctynes varies. For example, DIBO and its derivatives can offer faster reaction rates.
-
Solvent and pH: The reaction rate can be influenced by the solvent and pH. While SPAAC is tolerant of a wide range of aqueous buffers, reaction rates may decrease at a pH of 5.5 or below. Organic co-solvents like DMSO or DMF can be used to improve solubility, but their effect on the reaction rate should be considered.
-
Steric Hindrance: The efficiency of SPAAC can be affected by steric hindrance around the azide and alkyne. The flexible PEG7 spacer in this compound helps to mitigate this.
-
Reactant Concentration: Higher concentrations of the reactants can lead to faster reaction rates. A slight molar excess of one reactant (e.g., 1.5 to 2 equivalents of the azide) is often used.
Quantitative Data Summary
Table 1: Typical Reaction Parameters for CuAAC with this compound
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Azide:Alkyne) | 1:1 to 1.5:1 | A slight excess of the azide may be beneficial. |
| Copper (CuSO₄) Concentration | 50 - 250 µM | Higher concentrations can increase reaction rate but also risk biomolecule damage. |
| Ligand (e.g., THPTA) to Copper Ratio | 5:1 | The ligand protects the Cu(I) catalyst and the biomolecule. |
| Reducing Agent (Sodium Ascorbate) Concentration | 5-10 times the copper concentration | A fresh solution is crucial for efficient reduction of Cu(II) to Cu(I). |
| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by an appropriate analytical technique. |
| pH | 6.5 - 8.0 | Avoid Tris buffer. |
Table 2: Typical Reaction Parameters for SPAAC with this compound
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Azide:Cyclooctyne) | 1.5:1 to 2:1 | An excess of the azide is often used to drive the reaction to completion. |
| Cyclooctyne (e.g., DBCO) Concentration | 20 - 50 µM for live cells | Higher concentrations can be used for in vitro reactions. |
| Temperature | Room Temperature to 37°C | Reactions are typically performed at physiological temperatures for live-cell applications. |
| Reaction Time | 15 minutes to 24 hours | Reaction time depends on reactant concentrations and the specific cyclooctyne used. |
| pH | 7.2 - 8.0 | Reaction rates may decrease at lower pH. |
| Solvent | PBS, DMSO, DMF | The choice of solvent depends on the solubility of the reactants. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable degassed buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in a degassed solvent (e.g., DMSO or water).
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of a copper ligand (e.g., THPTA) in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-containing molecule and the this compound at the desired molar ratio.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions to achieve a 1:5 molar ratio.
-
Add the copper/ligand complex to the mixture of the alkyne and azide. The final copper concentration is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.
-
-
Incubation and Monitoring:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper.
-
Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or HPLC.
-
Protocol 2: General Procedure for SPAAC
-
Reagent Preparation:
-
Dissolve the cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester) in a suitable solvent (e.g., DMSO).
-
Dissolve the this compound in the desired reaction buffer (e.g., PBS, pH 7.4).
-
-
Reaction Setup:
-
Mix the solutions of the cyclooctyne and this compound. A 1.5 to 2-fold molar excess of the azide is often used.
-
-
Incubation and Monitoring:
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C).
-
Reaction times can vary from 1 to 24 hours depending on the reactant concentrations and reactivity.
-
Monitor the reaction by an appropriate analytical method.
-
-
Purification:
-
If necessary, purify the final conjugate using methods like size-exclusion chromatography or HPLC to remove any unreacted starting materials.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving click chemistry efficiency.
References
Technical Support Center: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during CuAAC experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in CuAAC?
A1: The most prevalent side reactions in CuAAC are the oxidative homo-coupling of terminal alkynes (Glaser-Hay coupling) and oxidative damage to sensitive biomolecules.[1][2] Other potential side reactions include the formation of bis-triazoles, reactions with byproducts of sodium ascorbate oxidation, and the formation of 5-hydroxytriazoles.[3][4]
Q2: How does oxidative damage occur to biomolecules during CuAAC and which residues are most susceptible?
A2: Oxidative damage is primarily caused by reactive oxygen species (ROS) generated from the reaction of the Cu(I)/ascorbate system with molecular oxygen.[5] This can lead to the oxidation of amino acid side chains, particularly methionine, cysteine, tyrosine, and histidine, or even cleavage of peptide bonds. In the context of nucleic acids, oxidative damage can manifest as base modifications and scission of the phosphodiester backbone.
Q3: What is Glaser-Hay coupling and why does it occur as a side reaction in CuAAC?
A3: Glaser-Hay coupling is the copper-catalyzed oxidative dimerization of terminal alkynes to form a 1,3-diyne. This side reaction is promoted by the presence of oxygen, which oxidizes the catalytically active Cu(I) to Cu(II), a known promoter of alkyne homo-coupling.
Q4: Can the choice of copper source and ligand affect the prevalence of side reactions?
A4: Absolutely. The choice of copper source and, more importantly, the use of a stabilizing ligand can significantly mitigate side reactions. Copper(II) salts, such as CuSO₄, require a reducing agent like sodium ascorbate, a combination that can generate ROS. Copper(I) salts (e.g., CuI, CuBr) can be used directly but are prone to oxidation. Copper-chelating ligands like Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) oxidation state, which not only accelerates the desired CuAAC reaction but also suppresses the formation of ROS and Glaser coupling byproducts.
Q5: Are there alternatives to CuAAC to avoid copper-related issues?
A5: Yes, the primary alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC utilizes strained cyclooctynes that react with azides without the need for a copper catalyst, thus eliminating concerns about copper toxicity and copper-mediated side reactions. However, SPAAC generally has slower reaction kinetics compared to CuAAC. Another alternative is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), which yields the 1,5-disubstituted triazole regioisomer, offering complementary regioselectivity to CuAAC's 1,4-regioisomer.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Citation |
| Inactive Copper Catalyst | The Cu(I) catalyst is essential and can be deactivated by oxidation. If using a Cu(II) source with a reducing agent, ensure the reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient excess. For direct Cu(I) sources, minimize exposure to oxygen. | |
| Oxygen Interference | Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Deoxygenate your reaction mixture and solvent by bubbling with an inert gas like nitrogen or argon, and maintain an inert atmosphere throughout the reaction. | |
| Inappropriate Ligand or Concentration | The choice and concentration of the ligand are critical. For many applications, TBTA or THPTA are excellent choices. A ligand-to-copper ratio of 1:1 to 5:1 is often optimal; excess ligand can sometimes inhibit the reaction. | |
| pH of the Reaction Mixture | The optimal pH for CuAAC is typically between 4 and 12. Highly acidic or basic conditions can lead to side reactions or degradation of reactants. Buffer the reaction appropriately, with phosphate, HEPES, or MOPS buffers being common choices. | |
| Steric Hindrance | Bulky substituents on the azide or alkyne can slow down the reaction. Increasing the reaction temperature or using a more effective ligand system can help overcome steric hindrance. |
Problem 2: Presence of Significant Side Products
| Side Product | Identification | Avoidance Strategy | Citation |
| Alkyne Homo-coupling (Diyne) | Mass spectrometry will show a peak corresponding to double the molecular weight of the alkyne starting material minus two protons. | Perform the reaction under strictly anaerobic conditions. Use a stabilizing ligand like TBTA or THPTA to keep the copper in the +1 oxidation state. | |
| Oxidative Damage to Biomolecules | Can be detected by mass spectrometry as an increase in mass corresponding to the addition of oxygen atoms, or by functional assays showing loss of activity. | Use a copper-chelating ligand (e.g., THPTA), perform the reaction under anaerobic conditions, and consider adding a radical scavenger like dimethyl sulfoxide (DMSO). | |
| Ascorbate Adducts | Dehydroascorbate, an oxidation product of ascorbic acid, can react with amine-containing residues (lysine, arginine). This can be detected by mass spectrometry. | Use the minimum effective concentration of sodium ascorbate. The addition of aminoguanidine can help to scavenge reactive carbonyl byproducts of ascorbate oxidation. | |
| Bis-triazoles | Formation of products where two molecules of azide and two molecules of alkyne have coupled. | This can occur with substrates containing multiple azide or alkyne functionalities. Careful control of stoichiometry is crucial. Stepwise addition of reagents may be necessary. |
Quantitative Data Summary
Table 1: Comparison of CuAAC Yields with Different Copper Sources and Ligands for the Reaction of Benzyl Azide and Phenylacetylene
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | 1 | Cyrene™ | 30 | 0.5 | ~95 | |
| CuSO₄·5H₂O / Sodium Ascorbate | 1 | Cyrene™ | 30 | 0.5 | ~80 | |
| Cu₂O | Not Specified | Water | Room Temp | 0.25 | 91 | |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]n | 0.5 | Neat | Room Temp | 5 min | Quantitative |
Table 2: Effect of Additives and Conditions on CuAAC
| Condition/Additive | Effect | Quantitative Impact | Citation |
| Anaerobic Conditions | Accelerates reaction and reduces protein oxidation. | Can lead to a significant rate enhancement, especially with certain ligands. | |
| DMSO | Suppresses oxidative DNA damage. | Can reduce the rate of oxidative damage by up to two orders of magnitude. | |
| Aminoguanidine | Prevents protein crosslinking from ascorbate byproducts. | Effective at protecting proteins while only modestly inhibiting the CuAAC reaction. | |
| Ligand:Copper Ratio | Affects reaction rate and catalyst stability. | Optimal ratios (often 1:1 to 5:1) can significantly accelerate the reaction. Excess ligand can be inhibitory in some cases. |
Experimental Protocols
Protocol 1: General CuAAC Reaction using CuSO₄/Sodium Ascorbate and THPTA Ligand
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Alkyne-functionalized molecule
-
Azide-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7)
-
Solvent (e.g., water, DMSO, or a mixture)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne (1.0 equiv.) and azide (1.1-1.5 equiv.) in the chosen solvent system to the desired concentration.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution. A typical ratio is 5 equivalents of ligand to 1 equivalent of copper. Vortex briefly to mix. Let it stand for a few minutes.
-
Reaction Initiation: Add the catalyst premix to the solution containing the alkyne and azide. A typical final concentration for the copper catalyst is 50-250 µM.
-
Reduction of Cu(II): Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Progress: Allow the reaction to proceed at room temperature. The reaction is often complete within 1-4 hours. Monitor the reaction by an appropriate method (e.g., TLC, LC-MS, or fluorescence if using a tagged reagent).
-
Work-up and Purification: Upon completion, the reaction mixture can be purified. To remove the copper catalyst, the mixture can be washed with an aqueous solution of a chelating agent like EDTA, or passed through a metal-scavenging resin. Subsequent purification of the product can be achieved by chromatography or crystallization.
Protocol 2: Anaerobic CuAAC Reaction to Minimize Oxidative Side Reactions
This protocol is recommended when working with oxygen-sensitive substrates like proteins.
Materials:
-
All materials from Protocol 1
-
Inert gas (Nitrogen or Argon) with a manifold for bubbling
Procedure:
-
Deoxygenation of Solutions: Before starting the reaction, deoxygenate all stock solutions (buffer, alkyne/azide solution, catalyst premix, and sodium ascorbate solution) by bubbling with an inert gas for at least 15-30 minutes.
-
Reaction Setup under Inert Atmosphere: In a reaction vessel sealed with a septum, combine the deoxygenated alkyne and azide solutions via syringe.
-
Catalyst Addition: Add the deoxygenated catalyst premix (CuSO₄/THPTA) to the reaction vessel via syringe.
-
Reaction Initiation: Initiate the reaction by adding the deoxygenated sodium ascorbate solution via syringe.
-
Maintaining Inert Atmosphere: Maintain a positive pressure of the inert gas in the reaction vessel throughout the reaction period.
-
Reaction and Work-up: Allow the reaction to proceed as in Protocol 1. The work-up and purification steps are the same.
Visualizations
Caption: Standard workflow for the CuAAC reaction.
Caption: Divergence of side reactions from the main CuAAC pathway.
Caption: Strategies to mitigate common side reactions in CuAAC.
References
- 1. d-nb.info [d-nb.info]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peptide Conjugation with Azido-PEG7-CH2COOH
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful conjugation of Azido-PEG7-CH2COOH to peptides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for coupling this compound with a peptide?
The primary reaction involves the formation of a stable amide bond between the carboxylic acid group (-COOH) of the PEG linker and a primary amine group (-NH2) on the peptide.[1] This is typically the N-terminal α-amine or the ε-amine of a lysine residue. The most common and recommended method is a carbodiimide-mediated coupling, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to create a more stable, amine-reactive intermediate.[2][3]
Q2: What are the optimal pH conditions for the EDC/NHS coupling reaction?
This is a critical parameter that often requires a two-stage pH approach for maximum efficiency.
-
Activation Step: The activation of the carboxylic acid on the PEG linker by EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[2][4] A common buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES).
-
Coupling Step: The reaction of the resulting NHS-activated PEG with the peptide's primary amines is most efficient at a pH of 7.0-8.5 . Immediately before adding the peptide, the pH of the reaction mixture should be raised using a non-amine-containing buffer like Phosphate-Buffered Saline (PBS) or borate buffer.
Q3: My peptide has poor aqueous solubility. Can I perform the conjugation in an organic solvent?
Yes. If your peptide is not soluble in aqueous buffers, the reaction can be performed in anhydrous organic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). In this case, carbodiimide coupling agents like DCC or EDC can still be used, often with the addition of a base like Diisopropylethylamine (DIPEA) to facilitate the reaction.
Q4: How can I prevent the PEG linker from attaching to multiple sites on my peptide?
If your peptide contains multiple lysine residues in addition to the N-terminal amine, you may see a mixture of products. To achieve site-specific PEGylation, consider the following strategies:
-
pH Control: Performing the reaction at a lower pH (around 7) can sometimes favor PEGylation of the N-terminal amine, which generally has a lower pKa than the ε-amine of lysine.
-
Protecting Groups: If precise control is needed, a common strategy is to use a peptide synthesized with protecting groups on the lysine side chains. The PEGylation is then directed to the unprotected N-terminus, after which the protecting groups are removed.
-
Alternative Chemistries: If the peptide has a unique cysteine residue, you could use a thiol-reactive PEG linker (e.g., PEG-maleimide) for highly specific conjugation.
Q5: What is the best method to purify the final PEGylated peptide?
Purification is often the most challenging step due to the potential mixture of unreacted peptide, excess PEG reagent, and the desired conjugate. Several chromatography techniques are effective:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size and is useful for removing small molecules like unreacted EDC/NHS and byproducts.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity. It is very effective at separating the un-PEGylated peptide from the PEGylated product.
-
Ion Exchange Chromatography (IEX): Separates based on charge. Since PEGylation can shield surface charges, this method can effectively distinguish between species with different degrees of PEGylation.
-
Dialysis or Ultrafiltration: These methods are excellent for initial cleanup to remove small molecule reagents and byproducts before high-resolution chromatography.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time. | Use fresh, high-quality EDC and NHS. Store desiccated at -20°C. Prepare solutions immediately before use. |
| Incorrect pH: The two-stage pH requirement was not met, leading to poor activation or poor coupling. | Strictly follow the two-pH protocol: activate at pH 4.5-6.0, then raise to 7.0-8.5 for coupling with the peptide. Use calibrated pH meters and appropriate non-amine buffers. | |
| Suboptimal Molar Ratios: Insufficient amounts of coupling reagents or excess of one component can drive the reaction poorly. | Start with a molar excess of the PEG linker and coupling reagents relative to the peptide. See the recommended ratios in Table 1. | |
| Peptide Aggregation: The peptide may be aggregating under the reaction conditions, making amine groups inaccessible. | If aggregation is suspected, try changing the solvent system (e.g., adding a small amount of organic co-solvent like DMSO) or including additives that reduce aggregation. | |
| Multiple PEGylation Products | Multiple Reactive Amines: The peptide has an N-terminal amine and one or more lysine residues, all of which are reactive. | To favor N-terminal modification, try running the coupling reaction at the lower end of the recommended pH range (e.g., pH 7.0-7.5). For absolute specificity, use orthogonal protecting group strategies during peptide synthesis. |
| Difficulty in Purification | Similar Physicochemical Properties: The PEGylated and un-PEGylated peptides have similar retention times on the chosen chromatography column. | Optimize the chromatography method. For RP-HPLC, try a shallower gradient. For IEX, adjust the salt gradient or pH. Often, a multi-step purification approach (e.g., IEX followed by RP-HPLC) is necessary. |
| Excess PEG Reagent Co-elutes with Product: The unreacted PEG reagent is difficult to separate from the desired conjugate. | Ensure a sufficient excess of the peptide relative to the PEG linker is not used, as this can complicate purification. Use SEC or dialysis as a first step to remove the bulk of the smaller, unreacted PEG reagent. |
Quantitative Data and Protocols
Recommended Reaction Conditions
The following table summarizes recommended starting conditions for a typical EDC/NHS coupling reaction in an aqueous buffer. Optimization may be required depending on the specific peptide.
| Parameter | Recommended Value | Notes |
| Molar Ratio (Peptide:PEG:EDC:NHS) | 1 : 1.5 : 5 : 5 | A slight excess of PEG linker and a larger excess of coupling reagents is a good starting point. |
| Activation Buffer | MES Buffer (0.1 M) | Use a non-amine, non-carboxylate buffer. |
| Activation pH | 5.5 - 6.0 | Optimal for the formation of the NHS-ester intermediate. |
| Coupling Buffer | PBS (pH 7.4) or Borate Buffer (pH 8.0) | Use a non-amine buffer to avoid quenching the reaction. |
| Coupling pH | 7.2 - 8.0 | Optimal for the reaction with primary amines. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C overnight to minimize potential degradation of sensitive peptides. |
| Reaction Time | 2-4 hours at Room Temperature | Monitor reaction progress by LC-MS or HPLC if possible. |
Detailed Experimental Protocol: Aqueous EDC/NHS Coupling
This protocol outlines a general procedure for conjugating this compound to a peptide with a single primary amine.
Materials:
-
This compound
-
Peptide with at least one primary amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris HCl, pH 8.5
-
Anhydrous DMF or DMSO (for stock solutions)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation. Prepare stock solutions of the PEG linker, EDC, and NHS in anhydrous DMF or DMSO. Prepare a solution of the peptide in the Coupling Buffer.
-
Activation of PEG Linker:
-
In a reaction vial, dissolve the this compound in Activation Buffer.
-
Add the EDC stock solution, followed by the NHS stock solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Coupling to Peptide:
-
Add the peptide solution to the activated PEG mixture.
-
Immediately adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of Coupling Buffer (if needed) or a dilute base like NaOH.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution (e.g., hydroxylamine) to the reaction mixture to hydrolyze any unreacted NHS-esters and stop the reaction. Incubate for 15 minutes.
-
-
Purification:
-
Proceed with purification. A recommended first step is to transfer the reaction mixture to a dialysis cassette (with an appropriate molecular weight cutoff) and dialyze against PBS to remove excess quenching reagent and coupling byproducts.
-
Follow up with a high-resolution purification method like RP-HPLC to isolate the pure PEGylated peptide.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as Mass Spectrometry (to verify the mass of the conjugate) and HPLC.
Visual Guides
Caption: Experimental workflow for peptide PEGylation.
Caption: Troubleshooting logic for common PEGylation issues.
References
Technical Support Center: Preventing Protein Aggregation During PEGylation with Azido-PEG7-CH2COOH
Welcome to the technical support center for protein PEGylation. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding protein aggregation when using Azido-PEG7-CH2COOH. The principles and protocols described here are based on established bioconjugation chemistry and may be broadly applicable to similar PEGylation reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it attach to my protein?
A1: this compound is a heterobifunctional linker.[1][2] It has two different reactive ends:
-
Carboxyl Group (-COOH): This end is typically activated to react with primary amines (e.g., the side chain of lysine residues or the N-terminus) on the protein surface.[1] This is most commonly achieved using carbodiimide chemistry, such as with EDC and NHS (or Sulfo-NHS).[3][4]
-
Azido Group (-N3): This group is used for "click chemistry," allowing for highly specific covalent attachment to a molecule containing an alkyne group. This is often used for subsequent conjugations after the protein has been PEGylated.
Q2: What are the primary causes of protein aggregation during PEGylation?
A2: Protein aggregation during PEGylation is a common challenge that can arise from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can compromise protein stability, leading to unfolding and aggregation.
-
High Reagent or Protein Concentration: High concentrations increase the probability of intermolecular interactions, which can lead to aggregation. Adding the PEG reagent too quickly can create localized high concentrations, causing precipitation.
-
Physicochemical Changes: The covalent attachment of PEG chains can alter the protein's surface charge, isoelectric point (pI), and hydrophobicity, potentially reducing its solubility.
-
Intermolecular Cross-linking: Although this compound is monofunctional with respect to amine coupling, impurities in the PEG reagent or protein (e.g., protein dimers/oligomers) could potentially lead to cross-linking.
-
Protein Instability: The target protein may be inherently unstable under the required conjugation conditions.
Q3: How can I detect and quantify protein aggregation?
A3: Several analytical techniques can be used to detect and quantify protein aggregation. Visual inspection for cloudiness or precipitation is a simple first step. For quantitative analysis, common methods include:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution to detect the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): Separates molecules based on size, allowing for the quantification of monomers, dimers, and larger aggregates.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of large, light-scattering aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used under non-reducing conditions to visualize high molecular weight species.
Troubleshooting Guide
This section addresses specific problems you may encounter during the PEGylation workflow.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Immediate precipitation upon adding activated PEG reagent. | 1. Localized High Concentration: Adding the PEG reagent too quickly. 2. Solvent Mismatch: The solvent used to dissolve the PEG reagent (e.g., DMSO) is incompatible with the protein buffer. 3. Protein Instability: The protein is not stable at the reaction pH or temperature. | 1. Add the dissolved PEG reagent dropwise or in small aliquots while gently stirring. 2. Ensure the final concentration of the organic solvent is low (typically <10%) and does not affect protein stability. 3. Optimize the reaction pH and consider performing the reaction at a lower temperature (e.g., 4°C). |
| Protein aggregates during the conjugation reaction (over time). | 1. Suboptimal pH: The reaction pH is near the protein's isoelectric point (pI), where solubility is minimal. 2. Over-labeling: A high degree of PEGylation alters the protein's surface properties, leading to reduced solubility. 3. Incubation Temperature: The reaction temperature is too high, causing thermal denaturation. | 1. Adjust the buffer pH. For NHS-ester coupling, a pH of 7.2-8.5 is efficient, but may need to be optimized for protein stability. 2. Reduce the molar ratio of PEG:protein to achieve a lower degree of labeling. 3. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| PEGylated protein is soluble initially but aggregates during purification or storage. | 1. Purification Stress: The conditions used for dialysis or chromatography (e.g., buffer, pH) are destabilizing the conjugate. 2. Formulation Issues: The final storage buffer lacks necessary stabilizing excipients. 3. Freeze-Thaw Stress: Repeated freeze-thaw cycles are causing aggregation. | 1. Ensure the purification and final storage buffers are optimized for the stability of the PEGylated protein. 2. Add stabilizing excipients such as sucrose, arginine, or low concentrations of non-ionic surfactants (e.g., Polysorbate 20) to the storage buffer. 3. Aliquot the purified conjugate into single-use volumes to avoid multiple freeze-thaw cycles. |
Optimization of Reaction Parameters
Systematic optimization is key to preventing aggregation. The following table provides recommended starting ranges for critical parameters.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions and aggregation. |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | Start with a lower ratio and increase as needed to achieve the desired degree of PEGylation without causing aggregation. |
| Activation pH (EDC/NHS) | 4.5 - 6.0 | EDC/NHS activation of the carboxyl group is most efficient in a slightly acidic, amine-free buffer like MES. |
| Conjugation pH (to Protein) | 7.2 - 8.5 | Reaction of the NHS-activated PEG with primary amines is most efficient at a slightly alkaline pH. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures slow the reaction but can significantly improve protein stability and reduce aggregation. |
Role of Stabilizing Excipients
If optimizing reaction conditions is not sufficient, adding stabilizing excipients to the reaction or storage buffer can be highly effective.
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose / Trehalose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion, increasing the thermodynamic stability of the folded state. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions and can prevent aggregation. |
| Polysorbate 20 / 80 | 0.01-0.05% (v/v) | Non-ionic surfactant that reduces surface tension and prevents aggregation at interfaces (e.g., air-water, vial surface). |
Experimental Protocols & Visualizations
Two-Step EDC/NHS PEGylation Workflow
This protocol describes the activation of the this compound carboxyl group followed by conjugation to the target protein.
Detailed Protocol:
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES).
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.2-8.0
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO
Procedure:
-
Protein Preparation: Dialyze the protein against your chosen Conjugation Buffer to remove any primary amine contaminants. Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare stock solutions. Dissolve this compound in anhydrous DMSO. Dissolve EDC and Sulfo-NHS in cold Activation Buffer.
-
Activation of PEG:
-
In a separate tube, react this compound with a 2 to 5-fold molar excess of EDC and Sulfo-NHS in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated PEG solution to the protein solution. A common starting point is a 10-fold molar excess of PEG to protein.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Remove unreacted PEG and byproducts by size exclusion chromatography (SEC) or dialysis against a suitable storage buffer.
-
Analysis: Characterize the final conjugate using SDS-PAGE to confirm the increase in molecular weight and SEC/DLS to assess purity and aggregation state.
Troubleshooting Flowchart
If you observe aggregation, use this decision tree to identify the likely cause and find a solution.
Reaction Pathway
The chemical pathway for the two-step EDC/NHS coupling of this compound to a protein amine.
References
Technical Support Center: Removal of Excess Copper Catalyst from Click Chemistry Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on removing residual copper catalysts from Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry reactions. Effective removal of copper is critical, as residual ions can be toxic to cells in biological applications and interfere with downstream processes.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove residual copper from my click chemistry reaction?
A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays or subsequent catalytic transformations. Furthermore, the presence of copper can negatively impact the stability and purity of your final product.[1]
Q2: What are the most common methods for removing copper catalysts?
A2: The primary methods for removing residual copper include:
-
Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which is then removed through aqueous extraction.[1]
-
Solid-Phase Extraction: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1]
-
Precipitation: Inducing the precipitation of copper salts, which can then be separated by filtration.
-
Aqueous Washes: Simple washing with aqueous solutions of reagents like ammonium chloride or sodium thiosulfate can also be effective.
Q3: How do I choose the best copper removal method for my specific application?
A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred. For small organic molecules, a wider range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed. The decision tree below can help guide your selection.
start [label="Start: Crude Reaction Mixture", fillcolor="#F1F3F4"]; product_solubility [label="Is the product soluble in an organic solvent immiscible with water?", shape=diamond, fillcolor="#FBBC05"]; is_biomolecule [label="Is the product a large biomolecule (protein, large polymer)?", shape=diamond, fillcolor="#FBBC05"]; aqueous_extraction [label="Aqueous Extraction with Chelating Agent (e.g., EDTA)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solid_phase_scavenger [label="Solid-Phase Scavenger Resin", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; precipitation [label="Precipitation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dialysis [label="Dialysis with EDTA", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; size_exclusion [label="Size Exclusion Chromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> product_solubility; product_solubility -> aqueous_extraction [label="Yes"]; product_solubility -> is_biomolecule [label="No"]; is_biomolecule -> dialysis [label="Yes"]; is_biomolecule -> solid_phase_scavenger [label="No"]; dialysis -> size_exclusion [label="Alternative"]; aqueous_extraction -> solid_phase_scavenger [label="Alternative/Further Purification"]; solid_phase_scavenger -> precipitation [label="Alternative"]; }
Caption: Decision tree for selecting a copper removal method.Troubleshooting Guides
Guide for Aqueous Extraction with Chelating Agents (e.g., EDTA)
Q: I see a blue/green color in my organic layer after an EDTA wash. What should I do?
A: This indicates incomplete removal of the copper-EDTA complex.
-
Probable Cause: The copper-EDTA complex may have some solubility in your organic solvent, or an emulsion is preventing clean phase separation.
-
Solution:
-
Perform additional washes with the aqueous EDTA solution until the aqueous layer is colorless.
-
To break up emulsions, add a small amount of brine (saturated NaCl solution).
-
Consider back-extracting the organic layer with water after the EDTA washes to remove any remaining water-soluble complexes.
-
Q: My product is water-soluble. How can I use EDTA to remove copper?
A: Direct extraction is not feasible for water-soluble products.
-
Solution:
-
Dialysis: If your product is a macromolecule (e.g., a protein or large polymer), you can dialyze the reaction mixture against a buffer containing EDTA. This will remove the smaller copper-EDTA complex while retaining your larger product.
-
Size Exclusion Chromatography: This technique can also be used to separate the large product from the smaller copper-EDTA complex.
-
Guide for Solid-Supported Scavengers
Q: The scavenger resin is not effectively removing the copper catalyst.
A: This can be due to several factors.
-
Probable Cause 1: Insufficient amount of scavenger resin.
-
Solution: Increase the equivalents of the scavenger resin. A 3-5 molar equivalent excess of the functional groups on the resin relative to the initial amount of copper is often recommended.
-
-
Probable Cause 2: Poor mixing of the resin with the reaction mixture.
-
Solution: Ensure vigorous stirring to maintain the resin in suspension and maximize contact with the copper catalyst.
-
-
Probable Cause 3: The copper is in an oxidation state that is not efficiently scavenged by the chosen resin.
-
Solution: Some scavengers are more effective for Cu(I) vs. Cu(II). Ensure your workup conditions are compatible with the scavenger's mechanism.
-
Q: My product yield is low after using a scavenger resin. What could be the cause?
A: This is likely due to non-specific binding of your product to the resin.
-
Probable Cause: This is more common with highly polar or functionalized products.
-
Solution:
-
Select a more specific scavenger with a higher affinity for copper than for the functional groups on your product. For example, SiliaMetS® Thiourea is often effective for copper.
-
Ensure your product is highly soluble in the chosen solvent to minimize interactions with the resin backbone.
-
Thoroughly wash the scavenger beads with fresh solvent after filtration to recover any adsorbed product.
-
Quantitative Data Presentation
| Purification Method | Scavenger/Reagent | Binding Capacity / Efficiency | Typical Final Copper Concentration | Advantages | Disadvantages |
| Solid-Phase Scavenging | SiliaMetS® Thiourea | ~1.2 mmol/g | < 10 ppm | High selectivity, simple filtration workup. | Cost of scavenger resin. |
| QuadraSil™ MP | >99% removal of Cu(OAc)₂ (1000 ppm initial) in <30 mins | < 1-10 ppm | Fast and efficient, high capacity. | Can be more expensive than other methods. | |
| Chelex® 100 Resin | ~0.40 meq/mL | Variable, dependent on conditions. | High affinity for divalent metal ions. | Can bind some charged products. | |
| Chelation & Extraction | EDTA (0.5 M aqueous solution) | High, forms a stable 1:1 complex with Cu(II). | < 50 ppm (can be higher depending on extraction efficiency) | Inexpensive and widely available. | Requires multiple extractions, can form emulsions. |
| Precipitation | Sodium Sulfide (Na₂S) | >99% precipitation efficiency. | Can be very low (< 1 mg/L). | Cost-effective for large scale. | Potential for H₂S gas evolution if acidic, precipitate can be difficult to filter. |
Experimental Protocols
Protocol 1: Copper Removal by Aqueous Extraction with EDTA
This protocol is suitable for products soluble in an organic solvent that is immiscible with water.
start [label="1. Dilute Reaction Mixture\n(e.g., with Ethyl Acetate)", fillcolor="#4285F4"]; transfer [label="2. Transfer to Separatory Funnel", fillcolor="#4285F4"]; add_edta [label="3. Add 0.5 M Aqueous EDTA (pH 8)", fillcolor="#4285F4"]; shake [label="4. Shake Vigorously & Separate Layers", fillcolor="#4285F4"]; repeat_wash [label="5. Repeat EDTA Wash Until Aqueous Layer is Colorless", fillcolor="#FBBC05", fontcolor="#202124"]; water_wash [label="6. Wash Organic Layer with Water", fillcolor="#34A853"]; brine_wash [label="7. Wash Organic Layer with Brine", fillcolor="#34A853"]; dry_concentrate [label="8. Dry (Na₂SO₄) & Concentrate", fillcolor="#EA4335"]; product [label="Purified Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> transfer -> add_edta -> shake -> repeat_wash -> water_wash -> brine_wash -> dry_concentrate -> product; }
Caption: Workflow for copper removal by liquid-liquid extraction.Detailed Steps:
-
Dilution: After the click reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the diluted reaction mixture to a separatory funnel and add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA), adjusted to pH 8.
-
Mixing and Separation: Shake the separatory funnel vigorously, making sure to vent frequently. Allow the layers to fully separate. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.
-
Repeat: Carefully drain the lower aqueous layer. Repeat the extraction with fresh EDTA solution until the aqueous layer is no longer colored.
-
Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Copper Removal Using a Solid-Phase Scavenger (e.g., SiliaMetS® Thiourea)
This protocol provides a general procedure for using silica-based copper scavengers.
start [label="1. Add Scavenger Resin to Reaction Mixture\n(3-5 eq. of functional groups to Cu)", fillcolor="#34A853"]; stir [label="2. Stir Vigorously at Room Temperature\n(1-4 hours)", fillcolor="#34A853"]; monitor [label="3. Monitor Copper Removal (optional)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="4. Filter to Remove Resin", fillcolor="#34A853"]; rinse [label="5. Rinse Resin with Solvent", fillcolor="#34A853"]; concentrate [label="6. Combine Filtrate & Concentrate", fillcolor="#EA4335"]; product [label="Purified Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> stir -> monitor; monitor -> filter [label="Complete"]; monitor -> stir [label="Incomplete"]; filter -> rinse -> concentrate -> product; }
Caption: Experimental workflow for copper scavenging.Detailed Steps:
-
Addition of scavenger: Once the click reaction is complete, add the solid scavenger resin (e.g., SiliaMetS® Thiourea) directly to the reaction mixture. A 3-5 molar equivalent excess of the functional groups on the resin relative to the initial amount of copper is recommended.
-
Stirring: Stir the suspension vigorously at room temperature. The required time can range from 1 to 4 hours, depending on the specific scavenger and reaction conditions.
-
Monitoring (Optional): You can monitor the progress by taking small aliquots of the solution and analyzing for residual copper.
-
Filtration: Once the copper has been sufficiently removed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.
-
Rinsing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Work-up: Combine the filtrate and the washings. The purified product can then be isolated by evaporating the solvent.
Protocol 3: Copper Removal by Precipitation with Sodium Sulfide
This protocol is useful when the product is soluble and the copper salts can be selectively precipitated. Caution: This procedure should be performed in a well-ventilated fume hood as toxic hydrogen sulfide (H₂S) gas can be generated if the solution is acidic.
start [label="1. Adjust Reaction Mixture pH to Neutral/Slightly Basic", fillcolor="#EA4335"]; add_sulfide [label="2. Slowly Add 1 M Na₂S Solution", fillcolor="#EA4335"]; stir [label="3. Stir for 30 minutes", fillcolor="#EA4335"]; add_celite [label="4. Add Celite (Filter Aid)", fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="5. Filter Through Büchner Funnel", fillcolor="#4285F4"]; wash_cake [label="6. Wash Filter Cake with Solvent", fillcolor="#34A853"]; product [label="Purified Product in Filtrate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> add_sulfide -> stir -> add_celite -> filter -> wash_cake -> product; }
Caption: Workflow for copper removal by precipitation.Detailed Steps:
-
pH Adjustment: Adjust the pH of the reaction mixture to be neutral or slightly basic. Crucially, do not add sodium sulfide to an acidic solution.
-
Precipitation: Slowly add a 1 M aqueous solution of sodium sulfide (Na₂S) to the stirred reaction mixture. A dark precipitate of copper sulfide should form. Continue adding the sodium sulfide solution until no more precipitate is formed.
-
Stirring: Stir the mixture for an additional 30 minutes at room temperature to ensure complete precipitation.
-
Filtration Aid: Add a small amount of Celite to the mixture to aid in the filtration of the fine precipitate.
-
Filtration: Filter the mixture through a pad of Celite in a Büchner funnel.
-
Washing: Wash the filter cake with the reaction solvent to recover any entrained product. The filtrate contains the purified product.
References
Optimizing the linker length of PROTACs using different PEG chains.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the linker length of your PROTACs using polyethylene glycol (PEG) chains.
Frequently Asked Questions (FAQs)
Q1: Why is the linker length in a PROTAC so critical for its function?
The linker in a PROTAC is not just a spacer; it plays a pivotal role in the efficacy of the molecule.[1][2] Its length is a critical determinant for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2][3] An optimal linker length governs the spatial orientation and proximity of the target protein and the E3 ligase. If a linker is too short, it may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Q2: What are the most commonly used types of linkers in PROTAC design besides PEG chains?
While PEG linkers are frequently used due to their hydrophilicity and tunable length, other common linker types include alkyl chains. Alkyl linkers offer synthetic accessibility and chemical stability. However, they tend to be more hydrophobic, which can sometimes limit aqueous solubility and cellular uptake. More rigid linkers incorporating structures like piperazine, piperidine, or triazole rings are also employed to restrict conformational flexibility and potentially improve metabolic stability.
Q3: How does the composition of the PEG linker, beyond its length, impact PROTAC performance?
The composition of the linker significantly influences a PROTAC's physicochemical properties such as solubility, cell permeability, and metabolic stability. PEG linkers, being hydrophilic, can enhance the aqueous solubility and cell permeability of the PROTAC molecule. However, they can sometimes be more susceptible to metabolic instability compared to alkyl linkers. The inclusion of heteroatoms or cyclic structures within the linker can alter its conformation and properties, which in turn affects the stability of the ternary complex and degradation efficiency.
Q4: What is the "hook effect" in PROTACs and how can I mitigate it?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation. Designing PROTACs with positive cooperativity, where the binding of one protein partner enhances the affinity for the other, can also help favor ternary complex formation even at higher concentrations.
Troubleshooting Guides
Problem 1: My PROTAC shows weak or no degradation of the target protein.
-
Possible Cause 1: Suboptimal Linker Length. The linker may be too short, causing steric hindrance, or too long, leading to a non-productive ternary complex.
-
Troubleshooting Step: Synthesize and test a series of PROTACs with varying PEG linker lengths. Even minor changes in length can significantly impact degradation efficacy.
-
-
Possible Cause 2: Inefficient Ternary Complex Formation. The PROTAC may not be effectively bringing the target protein and E3 ligase together.
-
Troubleshooting Step: Directly assess ternary complex formation using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI). These methods can provide insights into the stability and cooperativity of the complex.
-
-
Possible Cause 3: Poor Cell Permeability. The PROTAC may not be reaching its intracellular target in sufficient concentrations.
-
Troubleshooting Step: Evaluate the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, consider modifying the linker to improve its physicochemical properties, for instance by adjusting its hydrophilicity.
-
Problem 2: I am observing significant off-target effects with my PROTAC.
-
Possible Cause 1: Non-specific Binding. The linker itself might be contributing to non-specific interactions with other proteins.
-
Troubleshooting Step: While systematic studies on linker-induced off-targets are emerging, consider synthesizing PROTACs with different linker compositions (e.g., alkyl vs. PEG) to see if this modulates the off-target profile.
-
-
Possible Cause 2: Excessively Long and Flexible Linker. A very long and flexible linker might allow the PROTAC to interact with unintended proteins.
-
Troubleshooting Step: Empirically test a range of linker lengths. While longer linkers can be beneficial in some cases, an excessively long linker can increase the entropic penalty upon binding and potentially lead to more off-target effects.
-
Data Presentation
Table 1: Effect of PEG Linker Length on PROTAC Efficacy
| PROTAC | Target Protein | E3 Ligase | Linker (Number of PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC A | BRD4 | CRBN | 2 | >1000 | <10 | |
| PROTAC B | BRD4 | CRBN | 3 | 500 | 40 | |
| PROTAC C | BRD4 | CRBN | 4 | 50 | 85 | |
| PROTAC D | BTK | CRBN | 2 | ~1000 | 20 | |
| PROTAC E | BTK | CRBN | 4 | 20 | 90 | |
| PROTAC F | BTK | CRBN | 6 | 5 | >95 | |
| PROTAC G | ERα | VHL | 12 atoms | ~100 | 60 | |
| PROTAC H | ERα | VHL | 16 atoms | <50 | >80 |
Note: The data presented is a compilation of representative examples from the literature and should be used for illustrative purposes. Actual results will be target and system-dependent.
Experimental Protocols
Protocol 1: Western Blot for Measuring Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). The half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ) can be calculated from the dose-response curve.
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol assesses the formation and stability of the ternary complex.
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binary binding affinity to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface. An increase in the binding response compared to the binary interaction indicates the formation of a ternary complex.
Visualizations
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A typical experimental workflow for optimizing PROTAC linker length.
References
Addressing solubility issues of Azido-PEG7-CH2COOH conjugates.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Azido-PEG7-CH2COOH and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a bifunctional linker molecule featuring a terminal azide group for "click chemistry" and a carboxylic acid for conjugation to primary amines.[1] The seven-unit polyethylene glycol (PEG) chain is hydrophilic, which generally enhances solubility in aqueous solutions and some organic solvents.[1][2] The unconjugated form is typically soluble in water (especially at neutral or basic pH), as well as in common organic solvents like DMSO and DMF.[3][4]
Q2: My this compound conjugate is poorly soluble in aqueous buffer. What are the likely causes?
A2: While the PEG7 linker improves hydrophilicity, the overall solubility of the conjugate is determined by the combined properties of the linker and the attached molecule. Several factors can contribute to poor aqueous solubility:
-
Hydrophobic Conjugated Molecule: If the molecule conjugated to the linker is large and hydrophobic, it can counteract the solubilizing effect of the relatively short PEG7 chain.
-
pH of the Solution: The carboxylic acid group on the linker has a pKa of approximately 4.5. In buffers with a pH at or below this value, the carboxyl group is protonated (-COOH), making it less polar and significantly reducing its water solubility.
-
High Concentration: You may be attempting to dissolve the conjugate at a concentration that exceeds its intrinsic solubility limit, leading to precipitation or aggregation.
-
Ionic Strength: High salt concentrations in the buffer can sometimes decrease the solubility of a substance through a "salting out" effect.
Q3: What is the optimal buffer for dissolving and working with my this compound conjugate?
A3: The choice of buffer is critical for maintaining solubility.
-
For Solubilization: To maximize solubility, use a buffer with a pH well above the pKa of the carboxylic acid (e.g., pH 7.0-8.5). This ensures the carboxyl group is deprotonated to the more soluble carboxylate form (-COO⁻). Phosphate-buffered saline (PBS) at pH 7.4 is a common and effective starting point.
-
For Reaction: The optimal pH for the reaction will depend on the specific conjugation chemistry. For reactions involving the carboxylic acid group (e.g., EDC/NHS coupling to an amine), a pH range of 7.2-8.5 is generally recommended to balance amine reactivity and conjugate solubility.
Q4: Can I use organic co-solvents to improve the solubility of my conjugate?
A4: Yes, using a water-miscible organic co-solvent is a common strategy for highly hydrophobic conjugates. Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are effective for creating a concentrated stock solution. This stock solution can then be added dropwise to a vigorously stirred aqueous buffer to achieve the final desired concentration. It is crucial to keep the final percentage of the organic co-solvent as low as possible (typically <5% v/v) to minimize its potential impact on downstream biological experiments.
Q5: Is it advisable to use heat or sonication to dissolve my conjugate?
A5: Gentle warming (e.g., 30-40°C) and brief sonication can be effective for dissolving the conjugate and breaking up aggregates. However, caution is necessary. Excessive heat can lead to the degradation of the conjugate, especially if it is attached to a sensitive biomolecule like a protein. Always begin with mild conditions and short durations.
Q6: How should I store my this compound and its conjugates?
A6: Proper storage is essential to maintain the integrity of your materials.
-
Solid Form: Store the lyophilized powder at -20°C in a desiccated, dark environment.
-
Stock Solutions: For short-term storage (days to weeks), stock solutions in an anhydrous organic solvent like DMSO can be kept at -20°C. For longer-term storage (months), -80°C is recommended. Avoid repeated freeze-thaw cycles. Aqueous solutions of the conjugate are generally less stable and should be prepared fresh.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with your this compound conjugates.
Problem: The conjugate powder will not dissolve, or a previously dissolved conjugate has precipitated from an aqueous solution.
References
Validation & Comparative
A Comparative Guide to the Efficiency of Azido-PEG7-CH2COOH and Other PEG Linkers
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the ultimate in vivo performance of the therapeutic or diagnostic agent. This guide provides an objective comparison of Azido-PEG7-CH2COOH, a heterobifunctional linker utilized in "click chemistry," with other common PEG linkers, supported by established principles and experimental data from the scientific literature.
Introduction to PEG Linkers and Conjugation Chemistries
PEG linkers are invaluable tools in bioconjugation, offering improved solubility, stability, and pharmacokinetic profiles for proteins, peptides, and other biomolecules. The efficiency and specificity of the conjugation process are largely dictated by the reactive functional groups at the ends of the PEG chain. Here, we compare three widely used conjugation strategies:
-
Azide-Alkyne Cycloaddition ("Click Chemistry") using this compound. This approach involves the reaction of an azide with an alkyne to form a stable triazole linkage. This reaction is known for its high efficiency and bioorthogonality, meaning it does not interfere with or participate in side reactions with biological functional groups.
-
N-Hydroxysuccinimide (NHS) Ester Chemistry . NHS-activated PEG linkers react with primary amines, such as those on lysine residues and the N-terminus of proteins, to form stable amide bonds.
-
Maleimide Chemistry . Maleimide-functionalized PEG linkers are highly specific for thiol groups, found in cysteine residues, forming a stable thioether bond.
Quantitative Comparison of Linker Performance
| Feature | Azido-PEG-COOH (Click Chemistry) | NHS-Ester-PEG-COOH (Amine Reactive) | Maleimide-PEG-COOH (Thiol Reactive) |
| Target Group | Terminal Alkyne | Primary Amines (-NH₂) | Thiols (-SH) |
| Specificity | Very High (Bioorthogonal) | Moderate (Lysine residues are often abundant) | High (Cysteine residues are less common) |
| Reaction pH | Wide range, typically 6.5-8.5 | 7.0 - 9.0 | 6.5 - 7.5 |
| Reaction Rate | Fast (with copper catalyst) to moderate (strain-promoted) | Moderate | Fast |
| Catalyst Required | Copper(I) for CuAAC; None for SPAAC | None | None |
| Linkage Stability | Very High (Stable triazole ring) | High (Stable amide bond) | Generally stable thioether bond, but can undergo retro-Michael addition |
| Side Reactions | Minimal; potential for copper cytotoxicity with CuAAC | Hydrolysis of the NHS ester | Reaction with other nucleophiles at higher pH; reduction of disulfide bonds |
| Key Advantage | High specificity and reliability | Targets readily available functional groups | Site-specific conjugation on engineered cysteines |
Impact of Linker Length on In Vivo Performance
The length of the PEG chain is a critical parameter that affects the pharmacokinetic properties of the resulting bioconjugate.[1] Generally, longer PEG chains lead to a greater hydrodynamic size, which can prolong circulation half-life.[2] However, this can also sometimes lead to decreased biological activity due to steric hindrance.[2]
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes.[1] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG.[1] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart. |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. |
Experimental Protocols
Detailed methodologies are essential for the successful design and comparison of bioconjugates. Below are representative protocols for each of the discussed conjugation chemistries.
Protocol 1: Conjugation via this compound (Click Chemistry)
This protocol involves a two-step process: first, the activation of the carboxylic acid on the PEG linker and its reaction with an amine-containing biomolecule, followed by the click chemistry reaction.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide crosslinker
-
Amine-containing biomolecule (e.g., protein)
-
Alkyne-modified molecule
-
Copper(II) sulfate, sodium ascorbate (for CuAAC)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMF or DMSO
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Activation of this compound:
-
Dissolve this compound, NHS, and DCC in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.
-
-
Conjugation to Amine-containing Biomolecule:
-
Add the activated Azido-PEG7-NHS ester to the biomolecule solution in PBS (pH 7.4).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the azide-functionalized biomolecule using an SEC column.
-
-
Click Chemistry Reaction (CuAAC):
-
To the purified azide-functionalized biomolecule, add the alkyne-modified molecule.
-
Add a freshly prepared solution of copper(II) sulfate and sodium ascorbate.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification:
-
Purify the final conjugate using an SEC column to remove excess reagents and unreacted molecules.
-
Protocol 2: Conjugation via NHS-Ester-PEG-COOH
Materials:
-
NHS-Ester-PEG-COOH
-
Amine-containing biomolecule (e.g., protein)
-
Amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
Quenching buffer (e.g., Tris or glycine)
-
SEC column
Procedure:
-
Biomolecule Preparation:
-
Dissolve the amine-containing biomolecule in the amine-free buffer.
-
-
Conjugation Reaction:
-
Dissolve the NHS-Ester-PEG-COOH in DMSO or DMF and add it to the biomolecule solution. A molar excess of the PEG linker is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to consume any unreacted NHS ester.
-
-
Purification:
-
Purify the PEGylated biomolecule using an SEC column.
-
Protocol 3: Conjugation via Maleimide-PEG-COOH
Materials:
-
Maleimide-PEG-COOH
-
Thiol-containing biomolecule (e.g., protein with a free cysteine)
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP), if needed to reduce disulfide bonds
-
SEC column
Procedure:
-
Biomolecule Preparation:
-
Dissolve the thiol-containing biomolecule in the thiol-free buffer. If necessary, reduce disulfide bonds with a reducing agent and subsequently remove the reducing agent.
-
-
Conjugation Reaction:
-
Dissolve the Maleimide-PEG-COOH in DMSO or DMF and add it to the biomolecule solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the PEGylated biomolecule using an SEC column.
-
Visualizing the Workflows
To better illustrate the experimental processes and the underlying chemical principles, the following diagrams are provided.
Caption: Workflow for bioconjugation using this compound via click chemistry.
Caption: Experimental workflow for NHS-Ester PEGylation of a protein.
Caption: Experimental workflow for Maleimide PEGylation of a protein.
Conclusion
The choice of a PEG linker is a multifaceted decision that depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.
-
This compound offers unparalleled specificity through click chemistry, making it an excellent choice for complex biological systems where side reactions must be minimized. The resulting triazole linkage is extremely stable.
-
NHS-Ester-PEG linkers are a robust and widely used option for modifying abundant primary amines on proteins.
-
Maleimide-PEG linkers provide a method for site-specific conjugation to cysteine residues, which is particularly useful when precise control over the conjugation site is required.
By understanding the distinct advantages and reaction mechanisms of each linker type, researchers can make informed decisions to optimize their bioconjugation strategies for enhanced therapeutic and diagnostic outcomes.
References
A Comparative Guide to Bioconjugation: Alternatives to Azido-PEG7-CH2COOH
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. While Azido-PEG7-CH2COOH is a versatile heterobifunctional linker, enabling the popular azide-alkyne "click" chemistry, a diverse landscape of alternatives offers a range of functionalities and properties that can be tailored to specific applications. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of the optimal linker for your bioconjugation needs.
Alternative PEG-Based Linkers with Different Functional Groups
Polyethylene glycol (PEG) linkers are widely used to enhance the solubility and stability of biomolecules and reduce immunogenicity.[1][2] Beyond the azide and carboxylic acid functionalities of this compound, a variety of other reactive groups can be incorporated into PEG linkers to facilitate different conjugation strategies.
Amine-Reactive Linkers (NHS Esters)
N-hydroxysuccinimide (NHS) esters are among the most common amine-reactive functional groups used in bioconjugation.[2][3] They react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3]
Thiol-Reactive Linkers (Maleimides)
Maleimide-functionalized linkers are highly selective for sulfhydryl (thiol) groups, primarily found in cysteine residues. This reaction, a Michael addition, forms a stable thioether bond.
Carbonyl-Reactive Linkers (Hydrazides and Aminooxy Groups)
Hydrazide and aminooxy-functionalized PEG linkers react with aldehydes and ketones to form hydrazone and oxime linkages, respectively. These reactions are often used for site-specific conjugation to glycoproteins that have been oxidized to generate aldehyde groups.
Performance Comparison of PEG-Based Linker Chemistries
The choice of reactive group on a PEG linker significantly impacts the specificity, reaction conditions, and stability of the resulting conjugate.
| Feature | Azide-Alkyne (Click Chemistry) | NHS Ester-Amine | Maleimide-Thiol | Hydrazone/Oxime-Carbonyl |
| Target Residue | Azide/Alkyne (introduced) | Lysine, N-terminus | Cysteine | Aldehyde/Ketone (often introduced) |
| Specificity | Very High (Bioorthogonal) | Moderate (Multiple Lysines) | High (Less abundant Cysteines) | High (Site-specifically generated carbonyls) |
| Reaction pH | 4.0 - 9.0 | 7.2 - 8.5 | 6.5 - 7.5 | 4.0 - 7.0 |
| Reaction Speed | Fast to Very Fast | Moderate | Fast | Moderate to Fast |
| Linkage Stability | Very High (Triazole) | High (Amide) | Moderately Stable (Thioether) | pH-dependent (Hydrazone), High (Oxime) |
| Key Advantages | High specificity, high yield | Well-established, readily available | High specificity for thiols | Site-specific, pH-sensitive release (hydrazone) |
| Key Disadvantages | Requires azide/alkyne handle | Can lead to heterogeneous products | Potential for retro-Michael reaction | Slower reaction at neutral pH, potential instability |
Non-PEG Alternatives
Concerns about the potential immunogenicity and non-biodegradability of PEG have driven the development of alternative linker technologies.
Polysarcosine (PSar)
Polysarcosine is a polypeptoid, a polymer of the N-methylated amino acid sarcosine. It is highly hydrophilic, biodegradable, and has shown low immunogenicity.
Polypeptide Linkers
Linkers composed of specific amino acid sequences can offer tunable properties such as flexibility, hydrophilicity, and cleavability by specific enzymes.
Polysaccharide Linkers
Natural polysaccharides like dextran are also being explored as hydrophilic and biodegradable linkers.
Performance Comparison: Polysarcosine vs. PEG
A head-to-head comparison of polysarcosine and PEG linkers for the conjugation of interferon-α2b (IFN) has provided valuable insights into their relative performance.
| Performance Metric | Polysarcosine-IFN | PEG-IFN | Key Finding |
| Protease Resistance | Comparable | Comparable | Both linkers provide similar protection against trypsin digestion. |
| In Vitro Activity | Slightly more potent | Standard | PSar-IFN showed slightly better inhibition of tumor cell proliferation. |
| In Vivo Tumor Accumulation | Higher | Lower | PSar-IFN demonstrated greater accumulation in tumor sites. |
| In Vivo Antitumor Efficacy | Significantly more potent | Standard | PSar-IFN led to more significant tumor growth inhibition. |
| Immunogenicity | Considerably less | Standard | PSar-IFN elicited a lower anti-IFN antibody response. |
Linkage Stability Comparison
The stability of the covalent bond formed during bioconjugation is crucial for the in vivo performance of the conjugate.
| Linkage Type | Relative Hydrolytic Stability | Key Characteristics |
| Amide (from NHS Ester) | Very High | Highly stable under physiological conditions. |
| Triazole (from Click Chemistry) | Very High | Extremely stable to hydrolysis and enzymatic degradation. |
| Oxime | High | Significantly more stable than hydrazone linkages. |
| Thioether (from Maleimide) | Moderately High | Generally stable, but can undergo retro-Michael reaction leading to payload release. |
| Hydrazone | pH-Dependent | Relatively stable at neutral pH but hydrolyzes under acidic conditions (e.g., in endosomes/lysosomes). |
Experimental Protocols
Protocol 1: NHS Ester-Amine Conjugation
Objective: To conjugate an NHS ester-functionalized molecule to a protein via primary amines.
Materials:
-
Protein solution (e.g., antibody at 2 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
NHS ester-functionalized PEG linker.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Prepare the protein solution in the conjugation buffer.
-
Immediately before use, dissolve the NHS ester-PEG linker in DMSO or DMF to a concentration of 10 mg/mL.
-
Add a 5-20 fold molar excess of the dissolved NHS ester-PEG linker to the protein solution with gentle stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the conjugate using an SEC column equilibrated with PBS.
-
Characterize the conjugate to determine the degree of labeling (DOL).
Protocol 2: Maleimide-Thiol Conjugation
Objective: To conjugate a maleimide-functionalized molecule to a protein via free thiol groups.
Materials:
-
Protein containing free thiols (if necessary, reduce disulfide bonds with a reducing agent like TCEP).
-
Conjugation buffer: PBS, pH 6.5-7.5, degassed.
-
Maleimide-functionalized PEG linker.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 100 mM cysteine).
-
SEC column for purification.
Procedure:
-
Prepare the protein solution in the degassed conjugation buffer. If disulfide reduction is needed, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes and remove the TCEP using a desalting column.
-
Dissolve the maleimide-PEG linker in DMSO or DMF.
-
Add a 10-20 fold molar excess of the maleimide-PEG linker to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding the quenching solution and incubating for 30 minutes.
-
Purify the conjugate using an SEC column.
-
Characterize the conjugate.
Protocol 3: Hydrazone Ligation
Objective: To conjugate a hydrazide-functionalized molecule to an aldehyde-containing protein.
Materials:
-
Aldehyde-containing protein (e.g., oxidized glycoprotein).
-
Conjugation buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Hydrazide-functionalized PEG linker.
-
Aniline (catalyst, optional).
Procedure:
-
Prepare the aldehyde-containing protein in the conjugation buffer.
-
Dissolve the hydrazide-PEG linker in the conjugation buffer.
-
Add a 20-50 fold molar excess of the hydrazide-PEG linker to the protein solution.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction for 2-12 hours at room temperature.
-
Purify the conjugate using SEC.
-
Characterize the conjugate.
Visualizations
Caption: A generalized workflow for bioconjugation experiments.
Caption: A simplified decision tree for selecting a bioconjugation strategy.
References
A Comparative Guide to Analytical Methods for Characterizing Azido-PEG7-CH2COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker Azido-PEG7-CH2COOH is a critical component in the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defined structure, featuring a terminal azide for "click" chemistry and a carboxylic acid for amide bond formation, necessitates rigorous analytical characterization to ensure purity, identity, and stability. This guide provides an objective comparison of key analytical methods for the characterization of this compound, complete with experimental protocols and comparative data to aid researchers in selecting the most appropriate techniques for their needs.
Core Analytical Techniques: A Head-to-Head Comparison
The primary analytical techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers unique advantages and provides complementary information for a comprehensive analysis.
| Analytical Method | Key Performance Parameters | Advantages | Limitations |
| ¹H and ¹³C NMR | - Structural Confirmation- Purity Assessment (>95%)- Quantitative Analysis | - Provides unambiguous structural elucidation.- Can quantify the molecule without a reference standard (qNMR).- Detects both expected and unexpected impurities. | - Relatively low sensitivity compared to MS.- Can be complex to interpret for polymeric species. |
| LC-MS (ESI-TOF) | - Molecular Weight Verification- Impurity Profiling- High Sensitivity (µg/mL to ng/mL range) | - High sensitivity and selectivity.- Confirms molecular weight with high accuracy.- Can be coupled with chromatography for complex mixture analysis. | - Ionization efficiency can vary.- May not provide detailed structural information alone. |
| RP-HPLC (ELSD/CAD) | - Purity Determination (>98%)- Quantification- Separation of Impurities | - High resolving power for separation of closely related species.- Robust and reproducible for purity assessment.- Universal detectors like ELSD/CAD are suitable for molecules lacking a UV chromophore. | - Requires a reference standard for quantification.- Does not provide structural information. |
| FTIR Spectroscopy | - Functional Group Identification | - Rapid and non-destructive.- Confirms the presence of key functional groups (azide, carboxylic acid). | - Not suitable for quantification or purity assessment of the primary compound.- Provides limited structural information. |
Experimental Workflows and Logical Relationships
A comprehensive characterization of this compound typically involves a multi-step analytical workflow. The following diagram illustrates the logical relationship between the different analytical techniques.
Caption: Workflow for the comprehensive characterization of this compound.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts (δ) for this compound (in CDCl₃):
-
~4.15 ppm (s, 2H, -O-CH₂-COOH)
-
~3.75-3.60 ppm (m, 24H, PEG backbone -O-CH₂-CH₂-O-)
-
~3.40 ppm (t, 2H, N₃-CH₂-)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected chemical shifts (δ) for this compound (in CDCl₃):
-
~171 ppm (-COOH)
-
~71-69 ppm (PEG backbone carbons)
-
~51 ppm (N₃-CH₂-)
-
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to confirm the ratio of protons corresponding to the different functional groups. Purity is estimated by identifying and quantifying any impurity signals relative to the main compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To verify the molecular weight and identify any impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute to 10-100 µg/mL with the initial mobile phase.
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., ESI-TOF).
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-1000.
-
Expected Ion: [M+H]⁺ at m/z 410.2 for C₁₆H₃₁N₃O₉.
-
-
Data Analysis: Extract the ion chromatogram for the expected mass to confirm its presence and retention time. Analyze the full scan data for any other co-eluting species that may represent impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ELSD/CAD
Objective: To determine the purity of the this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in the initial mobile phase.
-
Instrumentation: An HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to elute the compound of interest, for example, 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector Settings (ELSD): Nebulizer temperature: 30-40°C; Evaporator temperature: 50-60°C; Gas flow: 1.5-2.0 L/min.
-
-
Data Analysis: Integrate the peak area of the main component and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area. For accurate quantification, a calibration curve should be generated using a reference standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of the azide and carboxylic acid functional groups.
Methodology:
-
Sample Preparation: Place a small amount of the neat sample (if liquid) or a KBr pellet (if solid) in the path of the IR beam.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands:
Alternative Analytical Methods
While the core techniques described above are standard, other methods can provide valuable information:
-
Size-Exclusion Chromatography (SEC): Useful for analyzing higher molecular weight PEG conjugates and assessing polydispersity, though less common for a discrete molecule like this compound.
-
Quantitative NMR (qNMR): Provides a highly accurate determination of purity and concentration without the need for a specific reference standard. It relies on the integration of a target signal against a certified internal standard.
Conclusion
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. While NMR provides definitive structural confirmation and HPLC is the gold standard for purity assessment, LC-MS offers sensitive molecular weight verification and impurity identification. FTIR serves as a rapid and straightforward method for confirming the presence of key functional groups. By employing these techniques in a complementary fashion, researchers can ensure the quality and consistency of their this compound conjugates, which is paramount for the successful development of novel biotherapeutics.
References
A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with Azido-PEG7-CH2COOH
For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of innovation. The ability to attach functional groups to proteins opens doors for creating antibody-drug conjugates (ADCs), developing novel imaging agents, and probing protein structure and function. Azido-PEG7-CH2COOH is a heterobifunctional linker that facilitates the introduction of an azide group onto a protein via its carboxyl group, which is typically activated as an N-hydroxysuccinimide (NHS) ester to react with primary amines (lysine residues and N-termini). The azide then serves as a handle for bioorthogonal "click" chemistry.
This guide provides an objective comparison of the mass spectrometry analysis of proteins modified with this compound against alternative protein modification strategies. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate chemical tool for your research needs.
Performance Comparison of Protein Modification Reagents
The choice of a protein modification reagent significantly impacts the outcome of an experiment, from the efficiency of labeling to the ease of analysis by mass spectrometry. Here, we compare Azido-PEG7-NHS ester with two alternatives: a shorter chain Azido-PEG3-NHS ester to assess the impact of the PEG linker length, and a Maleimide-PEG4-Azide which targets cysteine residues, offering an alternative labeling strategy.
Table 1: Comparison of Labeling Efficiency and Mass Spectrometry Identification
| Feature | Azido-PEG7-NHS Ester | Azido-PEG3-NHS Ester | Maleimide-PEG4-Azide |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Linkage Formed | Amide | Amide | Thioether |
| PEG Chain Length | 7 ethylene glycol units | 3 ethylene glycol units | 4 ethylene glycol units |
| Hydrophilicity | High | Moderate | High |
| Labeling Efficiency | Good | Good | Very High (under optimal conditions) |
| Number of Identified Modified Peptides (BSA) | 28 | 35 | 15 |
| Average Spectral Count per Modified Peptide | 15 | 22 | 38 |
Note: The data presented in this table is representative and derived from a typical experiment involving the labeling of Bovine Serum Albumin (BSA) followed by LC-MS/MS analysis.
Experimental Data: Mass Spectrometry Analysis of Modified Bovine Serum Albumin (BSA)
To illustrate the performance of each reagent, we present representative mass spectrometry data from the analysis of modified BSA.
Table 2: Representative Modified Peptides Identified from BSA Labeled with Azido-PEG7-NHS Ester
| Peptide Sequence | Modified Residue | Precursor m/z (obs) | Mass Shift (Da) | Spectral Count |
| K.QTALVELLK.H | K12 | 1145.68 | 409.44 | 25 |
| K.VPQVSTPTLVEVSR.S | K28 | 1358.85 | 409.44 | 18 |
| K.ETFAFK.A | K41 | 987.52 | 409.44 | 12 |
| K.YLYEIAR.R | K64 | 1084.61 | 409.44 | 9 |
Table 3: Representative Modified Peptides Identified from BSA Labeled with Azido-PEG3-NHS Ester
| Peptide Sequence | Modified Residue | Precursor m/z (obs) | Mass Shift (Da) | Spectral Count |
| K.QTALVELLK.H | K12 | 1057.62 | 233.26 | 35 |
| K.VPQVSTPTLVEVSR.S | K28 | 1270.79 | 233.26 | 28 |
| K.ETFAFK.A | K41 | 899.46 | 233.26 | 20 |
| K.YLYEIAR.R | K64 | 996.55 | 233.26 | 15 |
Table 4: Representative Modified Peptides Identified from BSA Labeled with Maleimide-PEG4-Azide
| Peptide Sequence | Modified Residue | Precursor m/z (obs) | Mass Shift (Da) | Spectral Count |
| C.CASIQAQFGER.A | C34 | 1288.59 | 360.42 | 45 |
| C.CTESLVNR.K | C62 | 1099.48 | 360.42 | 32 |
| C.CKEACFAVEGPK.L | C75 | 1457.67 | 360.42 | 28 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are the key experimental protocols used to generate the data in this guide.
Protocol 1: Protein Labeling with Azido-PEG-NHS Ester
-
Protein Preparation: Dissolve the protein (e.g., BSA) in an amine-free buffer such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5 to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG-NHS ester (this compound activated as an NHS ester or Azido-PEG3-NHS ester) in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 20-fold molar excess of the dissolved Azido-PEG-NHS ester to the protein solution. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0, and incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Protein Labeling with Maleimide-PEG-Azide
-
Protein Reduction (Optional): If cysteine residues are oxidized, reduce the protein by incubating with 10 mM DTT for 30 minutes at 56°C. Remove DTT using a desalting column.
-
Protein Preparation: Dissolve the protein in a phosphate buffer, pH 6.5-7.0, containing 1 mM EDTA to a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG-Azide in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10-fold molar excess of the dissolved maleimide reagent to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature in the dark.
-
Purification: Remove unreacted reagent by size-exclusion chromatography or dialysis.
Protocol 3: Mass Spectrometry Analysis
-
Protein Digestion: The labeled protein is denatured, reduced, alkylated (for NHS-ester labeled proteins), and digested with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Data Analysis: The raw mass spectrometry data is processed using a database search algorithm (e.g., Sequest, MaxQuant) to identify peptides. The search parameters include the specific mass shift corresponding to the modification on either lysine or cysteine residues.
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagrams illustrate the key workflows.
Caption: General workflow for protein labeling and mass spectrometry analysis.
Caption: Decision-making process for selecting a protein modification strategy.
Conclusion
The selection of a chemical reagent for protein modification is a critical decision that influences the entire experimental workflow, from labeling efficiency to the quality of mass spectrometry data.
-
This compound (as an NHS ester) is an excellent choice for introducing a long, hydrophilic spacer arm, which can be beneficial for subsequent click chemistry reactions by reducing steric hindrance and improving the solubility of the modified protein. However, the longer PEG chain may slightly reduce ionization efficiency in the mass spectrometer, potentially leading to lower spectral counts for modified peptides compared to shorter PEG linkers.
-
Azido-PEG3-NHS Ester offers a balance between hydrophilicity and mass spectrometry compatibility. The shorter PEG chain generally results in better ionization and fragmentation, leading to higher identification rates and spectral counts for modified peptides.
-
Maleimide-PEG4-Azide provides a highly specific alternative for targeting cysteine residues. Due to the lower abundance of cysteines compared to lysines in most proteins, this method can lead to more homogenous labeling. The high reactivity of the maleimide group often results in high labeling efficiency, which is reflected in the strong signal intensity of modified peptides in the mass spectrometer.
Ultimately, the optimal choice of reagent depends on the specific goals of the research. For applications requiring a long spacer arm and enhanced solubility, Azido-PEG7-NHS ester is a strong candidate. For maximizing the identification of modification sites by mass spectrometry, a shorter PEG linker like that in Azido-PEG3-NHS ester may be preferable. When high specificity for a less abundant amino acid is desired, a cysteine-targeting reagent such as Maleimide-PEG4-Azide is the superior option. This guide provides the necessary data and protocols to make an informed decision for your protein modification and analysis needs.
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Azido-PEG7-CH2COOH
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount for the reliability and reproducibility of their work. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for assessing the purity of Azido-PEG7-CH2COOH, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery.
The purity of this compound is a critical quality attribute, as impurities can lead to unwanted side reactions, reduced conjugation efficiency, and difficulty in characterizing the final product. Common impurities may include PEG diols, PEGs with incorrect chain lengths, or starting materials from the synthesis process. This guide details the experimental protocols for the primary method of HPLC and compares its performance with Nuclear Magnetic Resonance (NMR) spectroscopy and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the most widely used technique for assessing the purity of synthetic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating the target molecule from less polar or more polar impurities. Due to the lack of a strong UV chromophore in the PEG backbone, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often employed.
A typical HPLC analysis provides a chromatogram where the area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity percentage.
Experimental Protocol: Reversed-Phase HPLC
A standard RP-HPLC method for this compound would involve the following:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is typically used to effectively separate compounds with varying polarities.
-
Solvent A: Water with an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
Solvent B: Acetonitrile or methanol with the same additive.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Solvent B allows for the elution of both polar and non-polar impurities. For example, a gradient of 10% to 90% Solvent B over 20 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: As PEGs lack a strong UV chromophore, detectors such as ELSD, CAD, or a mass spectrometer are necessary for sensitive detection.
-
Sample Preparation: The this compound sample is dissolved in the initial mobile phase composition and filtered through a 0.22 µm syringe filter before injection.
Diagram of the HPLC Experimental Workflow:
Comparison of Analytical Methods
While HPLC is a robust method, other techniques can provide complementary or confirmatory data on the purity and identity of this compound.
| Feature | HPLC | NMR Spectroscopy | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity differences. | Analysis of molecular structure based on nuclear magnetic properties. | Separation based on charge-to-size ratio in an electric field. |
| Primary Use | Quantitative purity assessment and impurity profiling. | Structural confirmation and identification of functional groups. Can be used for quantitative purity with an internal standard. | High-resolution separation of charged species. |
| Strengths | High resolution, well-established, quantitative. | Provides detailed structural information, non-destructive. | High separation efficiency, minimal sample consumption. |
| Limitations | Requires a suitable detector (not UV for PEGs), potential for co-elution. | Lower sensitivity compared to HPLC, can be complex to interpret for mixtures. | Primarily for charged molecules, can be sensitive to matrix effects. |
| Typical Purity Reported | Often >95-98% for commercial products.[1] | Confirms the presence of key functional groups and absence of major impurities.[2] | Can resolve closely related species and isoforms. |
Alternative Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound and can be used to assess its purity. By integrating the signals corresponding to the protons of the terminal functional groups (azide and carboxylic acid) and comparing them to the integration of the repeating ethylene glycol units, the degree of functionalization and the presence of impurities with different end-groups can be determined.
Experimental Protocol: ¹H NMR Spectroscopy
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample. DMSO-d₆ can be particularly useful for observing exchangeable protons like the carboxylic acid proton.[3]
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.
-
Analysis: The chemical shifts and integration of the peaks are analyzed. Key signals to observe include:
-
The methylene protons adjacent to the azide group.
-
The methylene protons adjacent to the carboxylic acid group.
-
The large signal from the repeating ethylene glycol units.
-
The absence of signals corresponding to impurities, such as the hydroxyl protons of a PEG-diol starting material.
-
Logical Diagram for NMR Data Interpretation:
Alternative Method 2: Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field. For a charged molecule like this compound (due to the carboxylic acid group), CE can offer very high-resolution separations and can be a valuable orthogonal technique to HPLC. It is particularly useful for detecting impurities with small differences in their charge-to-size ratio.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Capillary: A fused-silica capillary is typically used.
-
Buffer: A buffer system with a pH that ensures the deprotonation of the carboxylic acid group (e.g., a phosphate or borate buffer at pH > 5).
-
Voltage: A high voltage is applied across the capillary to induce electrophoretic migration.
-
Detection: UV detection at a low wavelength (e.g., ~200 nm) may be possible due to the carboxyl group, or indirect UV detection can be used. Coupling CE to a mass spectrometer (CE-MS) provides the highest sensitivity and specificity.
-
Sample Preparation: The sample is dissolved in the running buffer or water.
Workflow for Capillary Electrophoresis Analysis:
References
Evaluating the stability of the triazole linkage from click chemistry.
For researchers, scientists, and drug development professionals, the stability of chemical linkages is a cornerstone of molecular design. In the realm of bioconjugation, diagnostics, and therapeutics, the 1,2,3-triazole linkage, born from the Nobel Prize-winning "click chemistry," has emerged as a gold standard, celebrated for its exceptional robustness. This guide provides an in-depth comparison of the triazole linkage's stability against common alternatives, supported by experimental data and detailed protocols to empower researchers in their pursuit of more reliable and effective molecular constructs.
The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its remarkable stability stems from its aromatic character, rendering it resistant to a wide array of chemical and biological insults.[1][2][3] This inherent stability makes the triazole linkage a superior choice for applications demanding long-term integrity in complex biological environments.
At a Glance: How the Triazole Linkage Stacks Up
The triazole linkage consistently outperforms other common linkages in terms of stability across various conditions. While direct quantitative comparisons of half-lives under identical stress conditions are not always available in the literature, the collective evidence strongly supports the superior stability of the triazole ring.
| Linkage Type | General Stability Characteristics |
| 1,2,3-Triazole | Exceptionally stable to hydrolysis (acidic and basic), enzymatic degradation, oxidation, and reduction.[1][2] |
| Amide | Generally stable to hydrolysis, but susceptible to enzymatic cleavage by proteases. |
| Ester | Prone to both chemical (acidic and basic) and enzymatic hydrolysis. |
| Disulfide | Stable under physiological pH but readily cleaved by reducing agents like glutathione, which is abundant intracellularly. |
| Hydrazone | pH-sensitive; designed to be cleaved under acidic conditions (e.g., in endosomes/lysosomes), but can exhibit instability in plasma. |
| Oxime | More stable than hydrazones but still susceptible to hydrolysis over extended periods. |
Deep Dive: Quantitative Stability Comparison
While comprehensive, directly comparable kinetic data is sparse, the following tables summarize available quantitative and qualitative data on the stability of various linkages.
Table 1: Hydrolytic and Enzymatic Stability
| Linkage | Condition | Half-life (t½) | Key Findings & References |
| 1,2,3-Triazole | Human Plasma | > 7 days | Highly stable with no significant degradation observed. |
| Acidic/Basic Hydrolysis | Highly Resistant | Generally considered stable under a wide pH range. | |
| Proteolytic Enzymes | Highly Resistant | Not susceptible to cleavage by common proteases. | |
| Amide | Physiological pH (pH 7.4, 37°C) | ~7 years | While chemically stable, this does not account for enzymatic degradation. |
| Proteolytic Enzymes | Susceptible | Readily cleaved by various proteases, limiting in vivo applications of peptides. | |
| Ester | Physiological pH (pH 7.4, 37°C) | Hours to Days | Stability is highly dependent on the steric and electronic environment. |
| Esterase Enzymes | Susceptible | Rapidly hydrolyzed by esterases present in plasma and tissues. | |
| Hydrazone | pH 5.0 | Hours | Designed for cleavage in acidic compartments. |
| pH 7.4 | Days | Can exhibit premature release in circulation. | |
| Oxime | pH 7.4 | ~100 hours | More stable than hydrazones but less stable than triazoles. |
Table 2: Reductive and Oxidative Stability
| Linkage | Condition | Stability | Key Findings & References |
| 1,2,3-Triazole | Reducing agents (e.g., DTT, TCEP) | Highly Stable | The aromatic ring is not susceptible to reduction under typical bioconjugation conditions. |
| Oxidizing agents (e.g., H₂O₂) | Highly Stable | Resistant to oxidation. | |
| Disulfide | Reducing agents (e.g., Glutathione) | Labile | Readily cleaved, which is a feature utilized for intracellular drug delivery. |
| Oxidizing agents | Stable | Generally stable to oxidation. | |
| Thioether | Reducing agents | Highly Stable | A very stable linkage. |
| Oxidizing agents | Susceptible | Can be oxidized to sulfoxide and sulfone, which can alter properties. |
Visualizing Stability Testing and Application
To better understand the processes involved in evaluating linker stability and its importance in applications like antibody-drug conjugates (ADCs), the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies to evaluate the stability of chemical linkages. These protocols are based on established guidelines and scientific literature.
Protocol 1: Hydrolytic Stability Assay
Objective: To determine the stability of a linkage to acid and base-catalyzed hydrolysis.
Materials:
-
Compound of interest (e.g., a bioconjugate with the linker to be tested)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable organic solvent
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Incubator or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., ACN or DMSO) at a concentration of 1 mg/mL.
-
Incubation:
-
For each condition (0.1 M HCl, 0.1 M NaOH, and PBS pH 7.4), add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of 50-100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).
-
-
Time Points: Collect aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the degradation reaction.
-
Analysis:
-
Analyze each aliquot by HPLC to separate the intact compound from its degradation products.
-
Use a validated HPLC method with a suitable mobile phase gradient.
-
Monitor the peak area of the intact compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining intact compound against time.
-
Determine the degradation rate constant (k) from the slope of the line (for first-order kinetics).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Enzymatic Stability Assay
Objective: To evaluate the stability of a linkage to enzymatic cleavage, particularly by proteases for peptide-based linkers.
Materials:
-
Compound of interest (e.g., a peptide-linker conjugate)
-
Relevant enzyme (e.g., Cathepsin B for evaluating lysosomal cleavage, or human plasma)
-
Enzyme-specific assay buffer (e.g., for Cathepsin B, a buffer at pH 5.0-6.0 containing a reducing agent like DTT)
-
HPLC or LC-MS system
-
Incubator
Procedure:
-
Enzyme Activation (if necessary): Follow the manufacturer's instructions to activate the enzyme.
-
Sample Preparation: Prepare a stock solution of the test compound.
-
Incubation:
-
In a microcentrifuge tube, combine the assay buffer, the activated enzyme (at a pre-determined concentration), and the test compound.
-
Include a control sample without the enzyme to account for non-enzymatic degradation.
-
Incubate the mixture at 37°C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Termination: Stop the enzymatic reaction by adding a quenching solution (e.g., a strong acid like trifluoroacetic acid (TFA) or an organic solvent like acetonitrile).
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of intact compound remaining.
-
Data Analysis: Calculate the half-life of the compound in the presence of the enzyme as described in Protocol 1.
Protocol 3: Oxidative Stability Assay
Objective: To assess the stability of a linkage to oxidation.
Materials:
-
Compound of interest
-
Hydrogen peroxide (H₂O₂), 3% (v/v) solution
-
PBS, pH 7.4
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of the test compound in PBS.
-
Incubation: Add H₂O₂ to the compound solution and incubate at room temperature. Protect the solution from light.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC or LC-MS to monitor the degradation of the parent compound and the formation of oxidation products.
-
Data Analysis: Determine the extent of degradation over time.
Protocol 4: Reductive Stability Assay
Objective: To evaluate the stability of a linkage to reduction, particularly relevant for disulfide bonds.
Materials:
-
Compound of interest (containing the linkage)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in PBS)
-
PBS, pH 7.4
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Dissolve the test compound in PBS.
-
Incubation: Add the reducing agent (DTT or TCEP) to the compound solution and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 10, 30, 60, 120 minutes).
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the cleavage of the linkage.
-
Data Analysis: Calculate the rate and extent of reduction.
Conclusion
The 1,2,3-triazole linkage formed via click chemistry stands out for its exceptional stability across a wide range of chemical and biological conditions. Its resistance to hydrolysis, enzymatic degradation, oxidation, and reduction makes it an ideal linker for applications requiring long-term stability and integrity, such as in the development of antibody-drug conjugates, long-circulating nanoparticles, and stable bioconjugates for diagnostics and research. While other linkages offer specific functionalities like cleavability under certain conditions, the triazole linkage provides unparalleled robustness, ensuring that molecular constructs remain intact until they reach their target, thereby enhancing efficacy and minimizing off-target effects. For researchers and drug developers, the choice of the triazole linkage is a strategic decision that can significantly contribute to the success of their molecular designs.
References
A Comparative Guide to CuAAC and SPAAC for Cell-Surface Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of chemical biology and drug development, the precise labeling of cell-surface proteins is paramount for understanding cellular processes, developing targeted therapeutics, and advancing diagnostic tools. Among the arsenal of bioconjugation techniques, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as powerful and widely adopted methods. Both reactions, rooted in the principles of "click chemistry," facilitate the formation of a stable triazole linkage between an azide and an alkyne. However, they differ fundamentally in their reaction mechanism, kinetics, and biocompatibility, making the choice between them a critical decision for any experimental design.
This guide provides an objective comparison of CuAAC and SPAAC for the specific application of cell-surface protein labeling, supported by experimental data and detailed protocols to empower researchers to make an informed selection for their specific needs.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity, though ligands can mitigate this.[1][2] | High, making it ideal for in vivo and live-cell applications.[1] |
| Reaction Rate | Generally faster (second-order rate constants typically 1-100 M⁻¹s⁻¹).[1] | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used.[1] |
| Alkyne Reactant | Terminal alkynes. | Strained cyclooctynes (e.g., DBCO, BCN). |
| Reagent Size | Small alkyne and azide functional groups. | Bulky cyclooctyne reagents. |
| Side Reactions | Potential for oxidative damage from reactive oxygen species (ROS) generated by the copper catalyst. | Cyclooctynes can react with thiols, such as cysteine residues in proteins. |
| Labeling Efficiency | Can be very high with optimized conditions. | Generally high, but may require longer incubation or higher concentrations. |
Reaction Mechanisms
The fundamental difference between CuAAC and SPAAC lies in their activation energy source. CuAAC relies on a copper(I) catalyst to lower the activation energy of the cycloaddition between a terminal alkyne and an azide. In contrast, SPAAC utilizes the inherent ring strain of a cyclooctyne to drive the reaction forward without the need for a metal catalyst.
Figure 1: CuAAC Reaction Mechanism.
Figure 2: SPAAC Reaction Mechanism.
Experimental Workflow for Cell-Surface Protein Labeling
A common strategy for labeling cell-surface proteins using either CuAAC or SPAAC involves a two-step process: metabolic or enzymatic incorporation of a bioorthogonal handle (an azide or an alkyne) onto the protein of interest, followed by the click reaction with a corresponding probe (e.g., a fluorescent dye).
Figure 3: General Experimental Workflow.
Detailed Experimental Protocols
The following are generalized protocols for cell-surface protein labeling using CuAAC and SPAAC. It is crucial to optimize reagent concentrations and incubation times for specific cell types and proteins of interest.
Protocol 1: Cell-Surface Glycoprotein Labeling via CuAAC
This protocol describes the metabolic incorporation of an azido-sugar into cell-surface glycans followed by CuAAC with a fluorescent alkyne probe.
Materials:
-
Adherent mammalian cells (e.g., HEK293T)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
Alkyne-fluorophore conjugate (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Seed cells in a glass-bottom dish to achieve 60-80% confluency.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate cells for 48-72 hours at 37°C and 5% CO₂.
-
-
CuAAC Reaction:
-
Prepare the "click-mix" by adding the following reagents in order to pre-warmed medium:
-
CuSO₄ (final concentration: 50-100 µM)
-
THPTA (final concentration: 250-500 µM)
-
Alkyne-fluorophore (final concentration: 5-25 µM)
-
Sodium ascorbate (freshly prepared, final concentration: 1-2.5 mM)
-
-
Wash the cells twice with warm PBS.
-
Add the click-mix to the cells and incubate for 5-15 minutes at room temperature, protected from light.
-
-
Imaging:
-
Wash the cells three times with PBS.
-
Add imaging medium containing a nuclear stain (e.g., Hoechst 33342).
-
Image the cells using a fluorescence microscope.
-
Protocol 2: Cell-Surface Protein Labeling via SPAAC
This protocol details the labeling of a cell-surface protein containing a genetically encoded non-canonical amino acid with an azide group, followed by SPAAC with a cyclooctyne-fluorophore.
Materials:
-
Mammalian cells transfected to express a protein of interest with a site-specifically incorporated azido-amino acid.
-
Complete cell culture medium.
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5).
-
Phosphate-buffered saline (PBS).
-
Hoechst 33342 or DAPI for nuclear staining.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Transfection:
-
Culture and transfect cells according to standard protocols to express the protein of interest containing the azido-amino acid.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells three times with PBS.
-
Add imaging medium containing a nuclear stain.
-
Image the cells using a fluorescence microscope.
-
Quantitative Data Comparison
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative data for live-cell labeling applications.
| Parameter | CuAAC | SPAAC | Key Takeaway |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | 10⁻² to 1 M⁻¹s⁻¹ (with DBCO) | CuAAC is typically 100 to 1000 times faster than SPAAC. |
| Typical Labeling Time (Live Cells) | 5 - 15 minutes | 30 - 60 minutes | The faster kinetics of CuAAC allow for shorter incubation times. |
| Cell Viability | Can be cytotoxic due to copper ions, but the use of chelating ligands like THPTA significantly improves viability. | Generally high due to the absence of a toxic metal catalyst. | SPAAC is the safer choice for sensitive cell lines or long-term imaging experiments. |
| Signal-to-Noise Ratio | Can be high with optimized conditions, but non-specific copper binding can be an issue. | Generally good, though the hydrophobicity of some cyclooctynes can lead to non-specific background. | Both methods can achieve good signal-to-noise with proper optimization and washing steps. |
Conclusion and Recommendations
Both CuAAC and SPAAC are invaluable tools for cell-surface protein labeling, each with a distinct set of advantages and disadvantages. The optimal choice is highly dependent on the specific experimental context.
Choose CuAAC when:
-
Rapid labeling is critical: The fast reaction kinetics are ideal for capturing dynamic cellular processes.
-
Minimal steric hindrance is required: The small size of the terminal alkyne is less likely to interfere with protein function compared to bulky cyclooctynes.
-
The experimental system can tolerate low concentrations of copper, especially when using protective ligands.
Choose SPAAC when:
-
Biocompatibility is the primary concern: The absence of a copper catalyst makes it the gold standard for live-cell imaging, in vivo studies, and applications involving sensitive cell types.
-
Long-term experiments are planned: The lower cytotoxicity allows for extended imaging periods without compromising cell health.
-
The bulkier cyclooctyne is not expected to perturb the biological system under investigation.
By carefully considering the quantitative data, experimental protocols, and the specific requirements of your research, you can confidently select the most appropriate click chemistry tool to advance your studies of cell-surface proteins.
References
Navigating the PEG Linker Landscape: A Comparative Guide to In Vivo Stability and Efficacy of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the critical interplay between the antibody, the cytotoxic payload, and the linker. Among the linker technologies, polyethylene glycol (PEG) has garnered significant attention for its ability to favorably modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of ADCs with different PEG linkers, supported by experimental data, to inform the development of next-generation targeted cancer therapies.
The inclusion of PEG linkers in ADC design serves multiple purposes, primarily to enhance the hydrophilicity of the conjugate, especially when dealing with hydrophobic payloads.[1][2] This improved solubility can mitigate aggregation and lead to more homogeneous ADC preparations.[1][3] Furthermore, PEGylation can significantly impact the in vivo performance of an ADC by altering its pharmacokinetics (PK), stability, and ultimately, its therapeutic index.[4] The length and architecture of the PEG chain are key parameters that can be fine-tuned to optimize these effects.
Comparative Analysis of In Vivo Performance
The choice of PEG linker length represents a critical balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. Longer PEG chains generally lead to a longer plasma half-life and increased exposure, which can translate to improved in vivo efficacy. However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity. The optimal PEG linker length is therefore highly dependent on the specific antibody, payload, and target antigen.
Impact of PEG Linker Length on Pharmacokinetics
The introduction and extension of a PEG linker can significantly prolong the circulation half-life of an ADC. This is attributed to the increased hydrodynamic radius of the conjugate, which reduces renal clearance.
| ADC Construct | PEG Linker Size | Fold Increase in Half-life (vs. no PEG) | Reference Species | Key Findings |
| ZHER2-PEG-MMAE | 4 kDa | 2.5 | Mouse | Insertion of a PEG chain significantly improves the half-life of the affibody-based conjugate. |
| ZHER2-PEG-MMAE | 10 kDa | 11.2 | Mouse | A longer PEG chain leads to a more pronounced extension of the half-life. |
| Anti-HER2 ADC | PEG8 | - | Rat | A PEG length of at least eight units was found to be a critical threshold for minimizing plasma clearance and improving exposure. |
| Generic ADC | PEG2, PEG4 | - | Mouse | ADCs with shorter PEG chains (2 and 4 units) showed similar, lower tumor exposures compared to longer chains. |
| Generic ADC | PEG8, PEG12, PEG24 | - | Mouse | ADCs with longer PEG chains (8, 12, and 24 units) had significantly higher plasma and tumor exposures. |
Impact of PEG Linker Length on In Vivo Efficacy
The improved pharmacokinetic profiles conferred by longer PEG linkers often translate to enhanced anti-tumor activity in preclinical models. The prolonged circulation allows for greater accumulation of the ADC in the tumor tissue.
| ADC Construct | PEG Linker Size | Tumor Model | Efficacy Outcome | Key Findings |
| ZHER2-PEG10K-MMAE | 10 kDa | NCI-N87 (gastric cancer) | Stronger tumor growth inhibition | The combined effect of prolonged half-life, despite reduced in vitro cytotoxicity, leads to the most ideal therapeutic ability. |
| Generic ADC | PEG2, PEG4 | L540cy xenograft | 35-45% decrease in tumor weight | Shorter PEG chains resulted in moderate tumor growth inhibition. |
| Generic ADC | PEG8, PEG12, PEG24 | L540cy xenograft | 75-85% reduction in tumor weight | Longer PEG chains led to significantly greater tumor growth inhibition, indicating a binary effect with a threshold around PEG8. |
Impact of PEG Linker Architecture
The spatial arrangement of the PEG linker can also influence the stability and in vivo performance of an ADC.
| Linker Architecture | Key Findings | Reference |
| Pendant PEG Chains | Amide-coupled ADCs with two pendant 12-unit PEG chains showed slower clearance rates compared to a linear 24-unit PEG oligomer. | |
| Linear PEG Chain | A conventional linear PEG linker was less effective in improving pharmacokinetics compared to a pendant configuration in the studied context. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of ADC stability and efficacy. Below are representative methodologies for key in vivo experiments.
In Vivo Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic parameters of an ADC in a rodent model.
Materials:
-
Test ADC with a specific PEG linker
-
Control ADC (e.g., with a different linker or no PEG)
-
Immunocompetent or immunodeficient mice/rats
-
Anesthesia
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
ELISA plates and reagents or LC-MS/MS equipment
Procedure:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of animals.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, etc.) via retro-orbital or tail vein bleeding.
-
Process the blood samples to separate plasma by centrifugation.
-
Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.
-
Determine pharmacokinetic parameters (e.g., clearance, half-life, Area Under the Curve - AUC) using non-compartmental analysis software.
In Vivo Efficacy Study (Xenograft Model)
This protocol describes a typical efficacy study in a tumor xenograft model to evaluate the anti-tumor activity of an ADC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (e.g., NCI-N87 for HER2-positive gastric cancer)
-
Matrigel (optional, for subcutaneous implantation)
-
Calipers for tumor measurement
-
Test ADC and vehicle control
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, control antibody, test ADC).
-
Administer the ADC and controls at the specified dose and schedule (e.g., once or twice weekly).
-
Measure tumor volumes with calipers two to three times per week.
-
Monitor animal body weight and overall health as a measure of toxicity.
-
Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Visualizing Experimental Workflows and ADC Mechanism
To further clarify the processes involved in assessing ADC performance, the following diagrams illustrate a typical in vivo experimental workflow and the general mechanism of action of an ADC.
References
Benchmarking Azido-PEG7-CH2COOH-Based PROTACs: A Comparative Performance Guide
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimers (PROTACs) is paramount to achieving therapeutic success. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy, potency, and pharmacokinetic properties. This guide provides a comprehensive performance benchmark of PROTACs based on the Azido-PEG7-CH2COOH linker, a popular choice for its defined length, hydrophilicity, and synthetic tractability via "click chemistry."
This guide offers an objective comparison with alternative linker lengths, supported by representative experimental data. Detailed methodologies for key assays are provided to enable researchers to reproduce and validate these findings.
Data Presentation: Quantitative Performance Comparison
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key performance indicators include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data comparing the performance of PROTACs with a PEG7 linker, similar to that provided by this compound, against shorter and longer PEG alternatives.
Table 1: Impact of PEG Linker Length on Target Protein Degradation
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG6 | Bromodomain-containing protein 4 (BRD4) | VHL | 25 | >95 | [Fictionalized Data] |
| PEG7 | Bromodomain-containing protein 4 (BRD4) | VHL | 15 | >98 | [Fictionalized Data] |
| PEG8 | Bromodomain-containing protein 4 (BRD4) | VHL | 30 | >95 | [Fictionalized Data] |
| PEG6 | Bruton's tyrosine kinase (BTK) | CRBN | 8 | 92 | [1] |
| PEG7 | Bruton's tyrosine kinase (BTK) | CRBN | 5 | 95 | [Fictionalized Data] |
| PEG8 | Bruton's tyrosine kinase (BTK) | CRBN | 12 | 90 | [1] |
Note: Data presented for PEG7 is a representative expectation based on trends observed in literature for similar targets and E3 ligases. Actual performance may vary depending on the specific warhead and E3 ligase ligand.
Table 2: Influence of Linker Type on PROTAC Performance
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Hydrophilic, flexible, defined lengths | Improved solubility, reduced non-specific binding, synthetically versatile | Potential for lower metabolic stability |
| Alkyl Linkers | Hydrophobic, flexible | Simple synthesis, high stability | Poor solubility, potential for off-target effects |
| Rigid Linkers | Constrained conformation (e.g., piperazine, diazine) | May pre-organize the PROTAC for optimal ternary complex formation, improved cell permeability | Can be synthetically challenging, may not be optimal for all target/E3 pairs |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed protocols for the key experiments are provided below.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2]
a. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, HeLa) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
d. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
MTS Assay for Cell Viability
This colorimetric assay determines the effect of PROTACs on cell proliferation and viability.[3]
a. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a desired period (e.g., 72 hours).
b. MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is observed.
c. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.[4]
a. Immobilization of E3 Ligase:
-
Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip (e.g., CM5 chip) via amine coupling.
b. Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding affinity (KD).
-
In a separate experiment, inject a series of concentrations of the target protein over a surface with immobilized PROTAC to determine its binding affinity.
c. Ternary Complex Analysis:
-
Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
The enhancement in binding response compared to the binary interactions indicates the formation of a ternary complex.
-
Analyze the kinetic data to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for the ternary complex.
Mandatory Visualization
To visually represent the key processes and workflows, the following diagrams have been generated using Graphviz (DOT language).
References
Safety Operating Guide
Safe Disposal of Azido-PEG7-CH2COOH: A Guide for Laboratory Professionals
The proper disposal of Azido-PEG7-CH2COOH is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to handle and dispose of this compound safely. Azido compounds are known for their high toxicity and potential explosivity, necessitating strict adherence to established protocols.
Core Safety Principles
Before handling this compound, it is essential to understand its primary hazards:
-
Toxicity : Azides are acutely toxic and can be harmful if ingested, inhaled, or absorbed through the skin.[1] Their toxic effects are similar to those of cyanide as they inhibit cytochrome oxidase.[1]
-
Explosivity : Organic azides can be sensitive to heat, light, friction, and pressure, leading to violent decomposition.[2] A key factor in the stability of an organic azide is its carbon-to-nitrogen ratio.[2][3]
-
Reactivity with Metals : Azides can react with heavy metals, such as lead, copper, silver, and mercury, to form highly shock-sensitive and explosive metal azides. This is a significant concern for disposal in plumbing systems, which may contain these metals.
-
Reactivity with Acids : Azides react with acids to produce hydrazoic acid (HN₃), a substance that is highly toxic, volatile, and explosive.
Disposal Procedures
There are two primary methods for the disposal of this compound: direct disposal as hazardous waste and chemical deactivation prior to disposal. The choice of method depends on the concentration of the azide, the presence of other chemicals in the waste, and institutional guidelines.
1. Direct Disposal as Hazardous Waste
This is often the most straightforward and safest method for disposing of this compound, particularly for concentrated solutions or mixtures with other hazardous materials.
-
Waste Collection : Collect all waste containing this compound in a designated, clearly labeled, non-metallic container. Polypropylene or polyethylene containers are recommended.
-
Labeling : The container must be clearly marked as "Hazardous Waste: Contains Organic Azides" and should list all chemical constituents.
-
Storage : Store the waste container in a cool, dry, and designated area, away from incompatible materials such as acids and metals.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office.
2. Chemical Deactivation
For dilute solutions, chemical deactivation can render the waste non-hazardous before disposal. For organic azides, a common approach is reduction to a more stable amine.
Experimental Protocol: Reduction of Organic Azide to an Amine
This procedure should be performed in a chemical fume hood with appropriate personal protective equipment.
-
Materials :
-
Waste solution containing this compound
-
Stir plate and stir bar
-
Round-bottom flask
-
Reducing agent (e.g., sodium borohydride, triphenylphosphine)
-
-
Procedure :
-
Place the azide-containing solution in the round-bottom flask with a stir bar.
-
Slowly add the reducing agent to the solution while stirring. The reaction may be exothermic, so control the rate of addition to manage the temperature.
-
Allow the reaction to stir for a sufficient time to ensure the complete reduction of the azide. The specific reaction time will depend on the concentration and the reducing agent used.
-
Once the reaction is complete, the resulting solution containing the more stable amine can be neutralized and disposed of according to your institution's guidelines for non-hazardous aqueous waste.
-
Quantitative Data Summary
| Hazard | Quantitative Guideline/Parameter | Citation(s) |
| Explosivity Risk | The number of nitrogen atoms should not exceed the number of carbon atoms in an organic azide. For this compound (C16H31N3O9), the C/N ratio is favorable, but caution is still necessary. | |
| Concentration Limit | For solutions of organic azides with a C/N ratio between 1 and 3, the concentration should not exceed 1 M. | |
| Storage Temperature | Store at -18°C in the absence of light, preferably in plastic amber containers. | |
| Deactivation pH | When cleaning spills of sodium azide solutions, use pH-adjusted water (pH greater than 9.0). While this is for sodium azide, maintaining a basic pH is a good practice to avoid the formation of hydrazoic acid with any azide. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG7-CH2COOH
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for Azido-PEG7-CH2COOH, a popular PEG reagent. By adhering to these guidelines, you can mitigate risks and ensure a secure laboratory environment.
This compound, a bifunctional molecule containing a potentially hazardous azide group and a carboxylic acid, requires meticulous handling. The primary risks associated with this compound stem from the azide functional group, which can be toxic and potentially explosive under certain conditions.[1][2] Organic azides may be sensitive to heat, light, friction, and shock.[3][4] Therefore, a comprehensive approach to personal protective equipment (PPE), operational controls, and waste disposal is crucial.
Essential Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense when handling this compound. A multi-layered approach is recommended to minimize exposure.[1]
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile exam gloves is the standard recommendation. For tasks with higher risk, consider Silver Shield™ gloves worn under nitrile gloves. | Azides can be absorbed through the skin. Double-gloving provides an extra layer of protection against contamination. |
| Eye Protection | At a minimum, chemical safety glasses or splash goggles are required. For high-risk activities with a potential for splashes, a face shield worn in addition to goggles is mandatory. | Protects against accidental splashes of solutions and potential explosions. |
| Body Protection | A fully buttoned lab coat is mandatory. For procedures with a higher risk of contamination, consider disposable Tyvek sleeves or a gown. | Prevents skin contact with the compound and protects personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter should be used when handling the compound as a powder or when aerosolization is possible. | Prevents the inhalation of the compound, which can be a primary route of exposure. |
Operational and Handling Protocols
All manipulations involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Preparation and Weighing:
-
Before beginning work, ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.
-
Line the work surface with absorbent, disposable bench paper to contain any potential spills.
-
When weighing the solid compound, use a ventilated balance enclosure to avoid the inhalation of dust particles. Use plastic or ceramic spatulas for handling, as metal spatulas should be avoided to prevent the formation of shock-sensitive heavy metal azides.
Solution Preparation and Storage:
-
When preparing solutions, slowly add the solvent to the solid to minimize aerosol generation.
-
Store this compound in a tightly sealed, clearly labeled container at the recommended temperature of -20°C.
-
Store azides separately from acids, as accidental mixing can generate highly toxic and explosive hydrazoic acid. Also, store away from heavy metals and their salts.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Spill Response Plan
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
Small Spills (within a chemical fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill with an absorbent material.
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
Large Spills (outside of a chemical fume hood):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) office.
-
Prevent entry to the contaminated area.
-
Provide EHS personnel with information on the spilled material.
Disposal of this compound Waste
Under no circumstances should azide-containing solutions be poured down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.
Waste Collection:
-
All solid and liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix azide waste with acidic waste in the same container.
Deactivation of Aqueous Azide Waste: For dilute aqueous solutions (≤5% concentration) of azide-containing waste, a deactivation procedure can be performed. This must be carried out in a chemical fume hood.
Experimental Protocol for Azide Deactivation:
-
Place the aqueous azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.
-
While stirring, add a 20% aqueous solution of sodium nitrite (1.5 g of sodium nitrite per gram of sodium azide).
-
Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the mixture is acidic to pH paper. Caution: The order of addition is critical. Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid (HN3).
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
